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  • Product: 4-(4-Formylphenyl)phenylboronic acid
  • CAS: 868046-59-7

Core Science & Biosynthesis

Foundational

Optimal Storage and Handling of 4-(4-Formylphenyl)phenylboronic Acid: A Mechanistic Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(4-Formylphenyl)phenylboronic acid (CAS: 868046-59-7) As a Senior Application Scientist, I frequently observe that the fail...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(4-Formylphenyl)phenylboronic acid (CAS: 868046-59-7)

As a Senior Application Scientist, I frequently observe that the failure of complex Suzuki-Miyaura cross-coupling reactions is rarely due to the catalytic cycle itself, but rather the silent degradation of the starting materials. 4-(4-Formylphenyl)phenylboronic acid is a highly versatile bifunctional building block, possessing both a reactive boronic acid moiety and an electrophilic formyl (aldehyde) group. This dual functionality, while synthetically powerful, renders the molecule highly susceptible to multiple orthogonal degradation pathways.

This whitepaper provides a comprehensive, mechanistically grounded guide to the storage, handling, and quality control of 4-(4-Formylphenyl)phenylboronic acid, ensuring reproducibility in high-throughput workflows and multi-step syntheses.

The Causality of Degradation: Mechanistic Vulnerabilities

To understand the stringent storage requirements for 4-(4-Formylphenyl)phenylboronic acid, one must first understand how it degrades. The molecule faces three primary modes of instability [1, 2]:

  • Aldehyde Auto-Oxidation: The formyl group is highly susceptible to aerobic oxidation. In the presence of atmospheric oxygen, radical pathways convert the aldehyde into a carboxylic acid derivative [3]. This not only alters the reactivity of the molecule but poisons downstream reductive amination or olefination steps.

  • Protodeboronation & Boron Oxidation: The carbon-boron bond can be cleaved and replaced by a carbon-hydrogen bond (protodeboronation), a process catalyzed by moisture, heat, and extremes of pH [2]. Furthermore, the boron center can undergo oxidation to form phenolic byproducts and boric acid [1].

  • Boroxine Anhydride Formation (Trimerization): While not strictly a degradation pathway, boronic acids undergo an entropy-driven dehydration to form cyclic trimers known as boroxines [4]. If a sample partially dehydrates during storage, the effective molecular weight changes, leading to severe stoichiometric imbalances in sensitive cross-coupling reactions.

G A 4-(4-Formylphenyl)phenylboronic acid (Intact) B Carboxylic Acid Derivative (Aldehyde Auto-Oxidation) A->B O2 (Air Exposure) C Protodeboronation Product (Biphenyl-4-carboxaldehyde) A->C H2O, Heat, pH Extremes D Boroxine Trimer (Dehydration) A->D -H2O (Desiccation/Heat) E Phenol Derivative (Boron Oxidation) A->E Oxidizing Agents / O2

Degradation pathways of 4-(4-Formylphenyl)phenylboronic acid.

Recommended Storage Conditions

Based on the thermodynamic vulnerabilities outlined above and established supplier safety data [5], the storage environment must simultaneously exclude oxygen, control moisture, and minimize thermal energy.

Quantitative Storage Parameters
ParameterShort-Term Storage (< 2 Weeks)Long-Term Storage (> 2 Weeks)Mechanistic Rationale
Temperature 2°C to 8°C (Refrigerated)-20°C (Freezer)Suppresses the kinetics of protodeboronation and auto-oxidation [2, 5].
Atmosphere Argon or NitrogenArgon (Preferred)Argon is heavier than air and perfectly blankets the solid, preventing O2-mediated aldehyde oxidation [3].
Moisture Tightly sealedSealed with desiccantPrevents water-catalyzed cleavage of the C-B bond [1].
Light Exposure Opaque containerOpaque containerMinimizes photo-induced radical generation which accelerates aldehyde oxidation.

Note: When retrieving the compound from -20°C storage, allow the sealed container to equilibrate to room temperature before opening . Opening a cold vial in ambient air will cause immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly triggering localized protodeboronation.

Self-Validating Quality Control Protocol

Step-by-Step QC Methodology

Step 1: Sample Preparation (Hydrolysis of Boroxines)

  • Action: Dissolve 5 mg of the stored compound in 0.5 mL of THF- d8​ containing 1% D2​O .

  • Causality: The addition of D2​O forces the hydrolytic equilibrium away from the boroxine trimer back to the monomeric boronic acid [4]. This ensures sharp, interpretable NMR signals rather than broad, complex polymeric peaks.

Step 2: 1H NMR Analysis (Integrity Check)

  • Action: Acquire a standard 1H NMR spectrum.

  • Validation Metric A (Aldehyde Integrity): Check the aldehyde proton signal (typically around δ 9.9 - 10.1 ppm). Integrate this peak relative to the biphenyl aromatic protons.

    • System Check: If the integration ratio indicates < 0.95 formyl protons per molecule, auto-oxidation to the carboxylic acid has occurred.

  • Validation Metric B (Protodeboronation): Look for the appearance of a new aromatic proton signal corresponding to the unsubstituted biphenyl ring (cleaved boron).

Step 3: Stoichiometric Adjustment

  • Action: If NMR confirms the chemical integrity is intact but the sample was stored under extreme desiccation, assume a partial boroxine mixture.

  • System Check: To guarantee exact stoichiometry in Suzuki couplings, pre-stir the required mass of the boronic acid in the aqueous base mixture (e.g., K2​CO3​ in H2​O /Dioxane) for 15 minutes prior to adding the palladium catalyst and aryl halide. This completely hydrolyzes any boroxines in situ, ensuring a precise 1:1 reactive ratio.

QC S1 Equilibrate vial to RT (Prevents condensation) S2 Dissolve in THF-d8 + 1% D2O (Forces boroxine hydrolysis) S1->S2 S3 1H NMR Analysis (Quantify formyl & aromatic protons) S2->S3 S4 Check: Formyl Integration > 0.95? S3->S4 S5 Proceed to Cross-Coupling S4->S5 Yes S6 Reject / Recrystallize S4->S6 No (Oxidation detected)

Self-validating QC workflow for evaluating boronic acid integrity prior to synthesis.

Conclusion

The successful application of 4-(4-Formylphenyl)phenylboronic acid hinges entirely on mitigating its thermodynamic desire to oxidize and dehydrate. By enforcing strict cryogenic (-20°C) and inert (Argon) storage conditions, and by utilizing a moisture-equilibrated NMR protocol to verify stoichiometry, researchers can eliminate the reagent-based variables that frequently plague complex cross-coupling campaigns.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from[Link]

  • ACS Publications. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters. Retrieved from[Link]

  • MDPI. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers. Retrieved from[Link]

Exploratory

A Comprehensive Technical Guide to the Safe Handling and Application of 4-(4-Formylphenyl)phenylboronic Acid

This guide provides an in-depth exploration of the safety protocols, handling procedures, and essential chemical principles for 4-(4-Formylphenyl)phenylboronic acid (FPBA). Designed for researchers, scientists, and profe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the safety protocols, handling procedures, and essential chemical principles for 4-(4-Formylphenyl)phenylboronic acid (FPBA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard safety data sheets to offer a nuanced understanding of the compound's reactivity and practical, field-tested advice for its safe and effective use.

Introduction: The Utility and Intrinsic Reactivity of 4-(4-Formylphenyl)phenylboronic Acid

4-(4-Formylphenyl)phenylboronic acid is a bifunctional organic compound of significant interest in modern synthetic chemistry.[1] Its dual reactivity, stemming from the presence of both a formyl (aldehyde) group and a boronic acid moiety, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and material science sectors.[2][3] The aldehyde group serves as a handle for a variety of transformations, while the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][4]

The very features that make FPBA a versatile reagent also dictate the necessary precautions for its handling. The boronic acid group, a Lewis acid, can engage in reversible covalent interactions, while the aldehyde functionality presents its own set of reactivity and stability concerns.[5][6] A thorough understanding of this compound's chemical nature is paramount to its safe and successful application.

Hazard Identification and Risk Mitigation

While generally not considered acutely toxic in the same manner as many other chemical reagents, 4-(4-Formylphenyl)phenylboronic acid presents specific hazards that necessitate careful handling and the consistent use of appropriate personal protective equipment (PPE).

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For 4-(4-Formylphenyl)phenylboronic acid, the following classifications are commonly cited:

Hazard ClassCategoryHazard Statement
Skin Sensitization1H317: May cause an allergic skin reaction.
Skin Corrosion/Irritation1B / 2H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.
Serious Eye Damage/Irritation1 / 2H318: Causes serious eye damage. / H319: Causes serious eye irritation.
Acute Toxicity (Oral)4H302: Harmful if swallowed.
Specific Target Organ ToxicitySingle ExposureH335: May cause respiratory irritation.

Note: Classifications may vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the material you are using.

The Causality of Skin Sensitization

The classification of 4-(4-Formylphenyl)phenylboronic acid as a skin sensitizer is a critical safety consideration. Skin sensitization is an immune response triggered by a chemical, leading to allergic contact dermatitis upon subsequent exposure.[7] The process is initiated when the chemical (or a metabolite) acts as a hapten, covalently binding to skin proteins to form an immunogenic complex.[7][8]

While the precise mechanism for all boronic acids is an area of ongoing study, it is understood that their electrophilic nature allows them to react with nucleophilic residues on proteins.[5] This covalent modification can trigger an immune response, leading to sensitization.[9] It is crucial to prevent initial skin contact to avoid inducing this allergic response.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and consistent use of appropriate PPE is the most critical barrier between the researcher and potential exposure. A comprehensive PPE strategy should be considered a self-validating system, where each component addresses a specific risk.

  • Eye and Face Protection : Chemical safety goggles are mandatory at all times when handling 4-(4-Formylphenyl)phenylboronic acid in solid or solution form. A face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities.

  • Hand Protection : Chemically resistant gloves, such as nitrile, are required. Gloves should be inspected for any signs of degradation or perforation before use. It is imperative to change gloves immediately if they become contaminated. Double-gloving can provide an additional layer of protection, especially during extended manipulations.

  • Body Protection : A flame-resistant lab coat, fully buttoned, is essential to protect the skin from accidental spills. Long pants and closed-toe shoes are also mandatory.

  • Respiratory Protection : When handling the solid compound, especially if there is a potential for dust generation, a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask) should be used to prevent inhalation.

Handling and Storage: Preserving Integrity and Ensuring Safety

The stability and reactivity of 4-(4-Formylphenyl)phenylboronic acid are influenced by its environment. Proper handling and storage are crucial not only for safety but also for ensuring the compound's efficacy in subsequent reactions.

General Handling
  • All work with 4-(4-Formylphenyl)phenylboronic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the generation and inhalation of dust. Use appropriate tools, such as a spatula, for transferring the solid.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Arylboronic acids can be susceptible to decomposition through protodeboronation, a reaction that cleaves the carbon-boron bond.[10][11] This process can be accelerated by moisture and acidic or basic conditions.[12][13] Therefore, protection from atmospheric moisture is critical for long-term storage.

  • The compound may also form anhydrides (boroxines) upon storage, which can affect its reactivity.[1] While often still usable in reactions like the Suzuki-Miyaura coupling, the presence of these anhydrides can complicate stoichiometry.[14]

Experimental Protocols: A Framework for Safe and Effective Use

The following sections provide detailed methodologies for common laboratory operations involving 4-(4-Formylphenyl)phenylboronic acid, with an emphasis on the causality behind each step.

A Typical Experimental Workflow: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone application of 4-(4-Formylphenyl)phenylboronic acid.[15] The following workflow illustrates the key safety and handling considerations within the context of this reaction.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_waste Waste Disposal prep Don PPE (Goggles, Lab Coat, Gloves) setup Set up Reaction in Fume Hood prep->setup Safety First reagents Weigh Reagents (FPBA, Aryl Halide, Catalyst, Base) setup->reagents Accurate Stoichiometry reaction Combine Reagents in Solvent (Inert Atmosphere if Necessary) reagents->reaction Controlled Addition heating Heat Reaction Mixture (Monitor Temperature) reaction->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Upon Completion extraction Aqueous Work-up (Phase Separation) quench->extraction purification Purify Product (Crystallization/Chromatography) extraction->purification waste Segregate and Dispose of Waste purification->waste

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Preparation : Before handling any chemicals, ensure all necessary PPE is correctly worn. Set up the reaction glassware in a fume hood, ensuring it is clean and dry. Weigh the 4-(4-Formylphenyl)phenylboronic acid, aryl halide, palladium catalyst, and base in appropriate containers. Minimize dust generation during weighing.

  • Reaction Setup : Charge the reaction vessel with the reagents and solvent. Depending on the catalyst system, it may be necessary to degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

  • Reaction Monitoring : The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. A carefully chosen quenching procedure may be necessary to neutralize any reactive species.[16] An aqueous work-up is typically performed to remove inorganic salts and other water-soluble impurities. Be aware that basic washes can help remove unreacted boronic acid.[12][17]

  • Purification : The crude product is then purified, commonly by recrystallization or column chromatography. Note that boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on the stationary phase.[18]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate : Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, if it is safe to do so.

  • Contain : For small spills of the solid, carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust. For liquid spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.

  • Decontaminate : Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.

First Aid Measures
  • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation or a rash occurs, seek medical advice.

  • If inhaled : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

  • Specific Hazards : During a fire, irritating and toxic gases may be generated by thermal decomposition, including carbon monoxide, carbon dioxide, and oxides of boron.

  • Protective Equipment : As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.

Incompatibilities and Decomposition Pathways

A critical aspect of ensuring safety and experimental success is understanding the chemical incompatibilities and potential decomposition pathways of 4-(4-Formylphenyl)phenylboronic acid.

  • Strong Oxidizing Agents : Contact with strong oxidizing agents should be avoided as it can lead to vigorous reactions.

  • Strong Bases : While bases are used in reactions like the Suzuki-Miyaura coupling, highly alkaline conditions (e.g., pH > 11) in aqueous media can promote a Cannizzaro reaction involving the formyl group, leading to the formation of the corresponding carboxylic acid and alcohol, which can be difficult to separate from the desired product.[19]

  • Protodeboronation : As previously mentioned, this is a common decomposition pathway for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[10][11] This can be influenced by factors such as pH, temperature, and the presence of certain metals.[12][13]

Conclusion: A Proactive Approach to Safety

The safe and effective use of 4-(4-Formylphenyl)phenylboronic acid hinges on a proactive and informed approach to laboratory safety. By understanding the underlying chemical principles that dictate its reactivity and hazards, researchers can move beyond rote memorization of safety rules to a more intuitive and robust safety culture. This guide serves as a foundation for this understanding, empowering scientists to design and execute experiments with the highest standards of safety and scientific integrity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Formylphenylboronic Acid: A Versatile Building Block in Organic Synthesis and Drug Discovery. Retrieved from [Link]

  • Uluisik, I., Karakaya, H. C., & Koc, A. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. Regulatory Toxicology and Pharmacology, 121, 104873.
  • Curia Global. (n.d.). 4-Formylphenyl Boronic Acid (4-FPBA). Retrieved from [Link]

  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Advances, 12(35), 22839-22851.
  • Busacca, C. A., Fandrick, D. R., Song, J. J., & Senanayake, C. H. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1073-1076.
  • Smith, A. M., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
  • ResearchGate. (n.d.). Toxicity of boric acid, borax and other boron containing compounds: A review | Request PDF. Retrieved from [Link]

  • Blackburn, T., & Clayden, J. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1276-1289.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • National Center for Biotechnology Information. (n.d.). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015, June 29). Arylboronic Acids. Retrieved from [Link]

  • Pierson, J. T., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(8), 985-994.
  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • IntechOpen. (2022, April 10). Boron and Boron-Containing Compounds Toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • American Chemical Society Publications. (2018, September 14). Capstone Laboratory Experiment Investigating Key Features of Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

  • Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. Retrieved from [Link]

  • Google Patents. (n.d.). US20030055283A1 - Process for preparing highly pure formylphenylboronic acids.
  • National Center for Biotechnology Information. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Irritation/Sensitization. Retrieved from [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. Retrieved from [Link]

  • Gentronix. (2026, February 24). An Introduction to Skin Sensitisation Prediction. Retrieved from [Link]

  • PLOS One. (2012, July 25). Contact Sensitizers Induce Skin Inflammation via ROS Production and Hyaluronic Acid Degradation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]

Sources

Foundational

Key physical and chemical properties of 4-formylphenylboronic acid.

The Dual-Reactivity Paradigm of 4-Formylphenylboronic Acid (4-FPBA): A Technical Guide for Advanced Bioconjugation and Drug Delivery Executive Summary 4-Formylphenylboronic acid (4-FPBA) represents a highly versatile, du...

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Author: BenchChem Technical Support Team. Date: March 2026

The Dual-Reactivity Paradigm of 4-Formylphenylboronic Acid (4-FPBA): A Technical Guide for Advanced Bioconjugation and Drug Delivery

Executive Summary

4-Formylphenylboronic acid (4-FPBA) represents a highly versatile, dual-functional building block at the intersection of organic synthesis, materials science, and targeted drug delivery. Featuring two orthogonal reactive handles—an electron-deficient boronic acid and a highly electrophilic formyl group—4-FPBA enables the construction of complex, stimuli-responsive architectures. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of 4-FPBA, detailing its physical properties, dynamic covalent chemistry, and field-proven protocols for biosensing and therapeutic applications.

Physicochemical Profile and Mechanistic Implications

The physical properties of 4-FPBA are heavily dictated by the strongly electron-withdrawing nature of the para-formyl group. This electronic effect withdraws electron density from the boron atom, increasing its Lewis acidity. Consequently, the pKa of the boronic acid drops significantly compared to an unsubstituted phenylboronic acid (which typically has a pKa of ~8.8)[1]. This lowered pKa is a critical design feature for biomedical applications, as it allows 4-FPBA to form stable boronate esters with diols (such as glucose) at physiological pH (7.4)[1].

Table 1: Key Quantitative Physical and Chemical Properties of 4-FPBA

PropertyValue
Chemical Name 4-Formylphenylboronic acid
CAS Number 87199-17-5
Molecular Formula C7H7BO3
Molecular Weight 149.94 g/mol
Melting Point 237–242 °C[2]
Appearance White to light yellow crystalline powder[3]
Solubility Soluble in methanol, ethanol, DMSO; slightly soluble in water (<10 g/L)[2]
pKa (Boronic Acid) ~7.0 - 7.4 (Modulated by the electron-withdrawing formyl group)[1]

Orthogonal Reactivity and Dynamic Covalent Chemistry

The synthetic utility of 4-FPBA stems from its ability to participate in two distinct modes of reactivity, often simultaneously or sequentially, without mutual interference.

  • The Boronic Acid Handle (-B(OH)₂): Acts as a classic substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl halides[4]. More importantly for biological applications, it engages in dynamic covalent chemistry by reversibly binding to 1,2- or 1,3-diols to form cyclic boronate esters[5].

  • The Formyl Handle (-CHO): Readily undergoes condensation with primary amines to form Schiff bases (imines). Because imine formation is reversible in aqueous media, it serves as a dynamic covalent linkage. For permanent bioconjugation, the imine is irreversibly reduced to a secondary amine via reductive amination[6].

Reactivity FPBA 4-Formylphenylboronic Acid (4-FPBA) Boronic Boronic Acid Handle (-B(OH)2) FPBA->Boronic Aldehyde Formyl Handle (-CHO) FPBA->Aldehyde Suzuki Suzuki-Miyaura Cross-Coupling Boronic->Suzuki Aryl Halides, Pd Catalyst Boronate Dynamic Boronate Ester Formation Boronic->Boronate 1,2- or 1,3-Diols, Reversible Imine Schiff Base / Imine Formation Aldehyde->Imine Primary Amines, Dynamic RedAmin Reductive Amination Imine->RedAmin NaBH3CN (Irreversible)

Orthogonal reactivity pathways of 4-FPBA enabling dual functionalization.

Applications in Drug Development: Glucose-Responsive Systems

One of the most transformative applications of 4-FPBA is in the design of "smart" drug delivery systems, particularly for diabetes management.

Mechanism of Action: 4-FPBA is conjugated to polymer backbones (e.g., poly(ethylene glycol) or trehalose-based polymers) to form hydrogels. The boronic acid groups crosslink the network by binding to diols on the polymer chains[5]. When blood glucose is introduced into the system, it acts as a competitive displacer. Because glucose can form highly stable bis-bidentate complexes with boronic acids, it outcompetes the polymer-bound diols[5]. This competitive binding shifts the thermodynamic equilibrium, causing the hydrogel network to dissociate or swell, thereby releasing encapsulated therapeutics like insulin in a strictly glucose-dependent manner[1].

GlucoseSensor Hydrogel 4-FPBA Crosslinked Hydrogel Network State1 Stable Boronate Esters (Low Glucose) Hydrogel->State1 Insulin Encapsulated Insulin Insulin->State1 CompBind Competitive Binding (Glucose displaces polymer diols) State1->CompBind Trigger Glucose High Blood Glucose Introduction Glucose->CompBind Dissociation Hydrogel Swelling & Dissociation CompBind->Dissociation Release Therapeutic Insulin Release Dissociation->Release

Mechanism of glucose-triggered insulin release via dynamic boronate ester dissociation.

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been selected for their self-validating nature and mechanistic robustness.

Protocol A: Synthesis of a Glucose-Responsive Crosslinker via Reductive Amination

Objective: Conjugate 4-FPBA to an 8-arm PEG-amine to create a glucose-responsive hydrogel crosslinker[5]. Causality & Design Choice: Sodium cyanoborohydride (NaBH₃CN) is explicitly selected over sodium borohydride (NaBH₄) because NaBH₃CN is a milder reducing agent. At slightly acidic to neutral pH, it selectively reduces the protonated iminium ion without prematurely reducing the unreacted aldehyde of 4-FPBA, preventing the formation of dead-end alcohol byproducts[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 8-arm PEG amine (10 kDa, 4×10⁻² mmol) and 4-FPBA (6.40×10⁻¹ mmol, excess to ensure complete functionalization) in 2.8 mL of anhydrous methanol[5].

  • Imine Formation & Reduction: Add NaBH₃CN (6.00×10⁻¹ mmol) to the reaction mixture. Stir continuously at 25 °C for 5 days[5]. Note: The extended reaction time compensates for the steric hindrance of the 8-arm PEG core.

  • Purification: Transfer the reaction solution to a dialysis membrane (appropriate MWCO) and dialyze against pure methanol for 3 days to remove unreacted 4-FPBA and cyanoborohydride salts[5].

  • Self-Validation: Lyophilize the purified product. Validate the conjugation via ¹H NMR spectroscopy. The appearance of aromatic protons (approx. 32 protons for complete 8-arm modification) confirms the successful reductive amination[5].

Protocol B: One-Pot Reductive Amination and Suzuki-Miyaura Cross-Coupling

Objective: Synthesize complex bi-aryl amine derivatives in a single pot[4]. Causality & Design Choice: Performing these reactions sequentially in one pot minimizes yield loss and eliminates the need for intermediate purification of the sensitive imine species.

Step-by-Step Methodology:

  • Imine Condensation: Combine 4-FPBA (1.0 equiv) and a primary amine (1.1 equiv) in a suitable solvent (e.g., DMF or THF/MeOH). Stir at room temperature until imine formation is complete (monitored by LC-MS)[4].

  • Reduction: Add NaBH₃CN (1.5 equiv) and a catalytic amount of acetic acid. Causality: The acid lowers the pH slightly, protonating the imine to form a highly electrophilic iminium ion, accelerating reduction. Stir for 12 hours[4].

  • Cross-Coupling: To the same pot, add the target aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and an aqueous base (e.g., K₂CO₃, 3.0 equiv)[4].

  • Heating: Heat the mixture to 80 °C under an inert argon atmosphere for 12-24 hours[4].

  • Workup & Validation: Cool to room temperature, filter through Celite, and extract with ethyl acetate. Purify via flash chromatography. Validate the final bi-aryl amine structure using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS)[4].

Sources

Exploratory

Spectroscopic Characterization of 4-Formylphenylboronic Acid: A Technical Guide

Introduction: The Versatility of a Bifunctional Building Block 4-Formylphenylboronic acid (CAS 87199-17-5) is a cornerstone reagent in modern organic synthesis, valued for its dual reactivity.[1] Its structure, incorpora...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Bifunctional Building Block

4-Formylphenylboronic acid (CAS 87199-17-5) is a cornerstone reagent in modern organic synthesis, valued for its dual reactivity.[1] Its structure, incorporating both a reactive aldehyde and a versatile boronic acid moiety, makes it an indispensable building block for constructing complex molecular architectures.[2] This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that underpins the structural verification of this compound. The insights provided are tailored for researchers, scientists, and professionals in drug development who rely on precise analytical data to drive their synthetic endeavors, from Suzuki-Miyaura cross-coupling reactions to the synthesis of active pharmaceutical ingredients.[3]

It is important to clarify that this guide focuses on 4-Formylphenylboronic acid. The compound "4-(4-Formylphenyl)phenylboronic acid" is a more complex derivative, and its spectroscopic data is not as widely documented. Given the prevalence and utility of 4-Formylphenylboronic acid, this guide is dedicated to its thorough characterization.

Molecular Structure and Spectroscopic Workflow

The unique arrangement of functional groups in 4-Formylphenylboronic acid gives rise to a distinct spectroscopic fingerprint. Understanding this structure is key to interpreting the data presented in the following sections.

cluster_molecule Molecular Structure of 4-Formylphenylboronic Acid cluster_workflow General Spectroscopic Characterization Workflow mol SamplePrep Sample Preparation NMR_Acq NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR_Acq IR_Acq IR Spectroscopy (FT-IR) SamplePrep->IR_Acq MS_Acq Mass Spectrometry (EI/ESI) SamplePrep->MS_Acq DataAnalysis Data Analysis & Interpretation NMR_Acq->DataAnalysis IR_Acq->DataAnalysis MS_Acq->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm

Figure 1: Molecular structure and a generalized workflow for the spectroscopic characterization of 4-Formylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Formylphenylboronic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-Formylphenylboronic acid is characterized by distinct signals corresponding to the aldehyde, aromatic, and boronic acid protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentKey Insights
~10.05Singlet (s)1HAldehyde (-CHO)The downfield shift is characteristic of a deshielded aldehyde proton.
~8.10Doublet (d)2HAromatic (Ha)Protons ortho to the boronic acid group, deshielded by the electron-withdrawing nature of B(OH)₂.
~7.95Doublet (d)2HAromatic (Hb)Protons ortho to the formyl group, strongly deshielded by the anisotropic effect of the carbonyl.
~8.3 (broad)Singlet (s)2HBoronic acid (-B(OH)₂)A broad, exchangeable signal characteristic of acidic protons. Often not observed in protic solvents.

Expert Interpretation: The ¹H NMR spectrum clearly confirms the 1,4-disubstituted aromatic ring system. The two doublets in the aromatic region, each integrating to two protons, are indicative of a para-substituted pattern. The distinct singlet at ~10.05 ppm is a definitive marker for the aldehyde proton. The broad signal for the B(OH)₂ protons is often exchangeable with deuterium in solvents like D₂O and may disappear or shift significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

While detailed public peak lists for ¹³C NMR are less common, data is available through databases such as those provided by Sigma-Aldrich and referenced on PubChem.[4] The expected chemical shifts can be reliably predicted based on the functional groups present.

Chemical Shift (δ) ppmAssignmentKey Insights
~192Aldehyde Carbonyl (C=O)The significant downfield shift is characteristic of an aldehyde carbonyl carbon.
~138Aromatic (C-CHO)The carbon atom directly attached to the electron-withdrawing formyl group.
~135Aromatic (C-H, ortho to B(OH)₂)Aromatic carbons adjacent to the boronic acid moiety.
~130Aromatic (C-H, ortho to CHO)Aromatic carbons adjacent to the formyl group.
~130 (ipso)Aromatic (C-B(OH)₂)The carbon attached to the boron atom; its signal can be broad or have a lower intensity.

Expert Interpretation: The ¹³C NMR spectrum is expected to show six distinct signals, confirming the symmetry of the para-substituted phenyl ring. The most downfield signal, around 192 ppm, is unequivocally assigned to the aldehyde carbonyl carbon. The carbon attached to the boron atom (ipso-carbon) often exhibits a broader signal due to quadrupolar relaxation of the adjacent boron nucleus.

Experimental Protocol for NMR Spectroscopy

Causality Behind Experimental Choices: The choice of solvent is critical when analyzing boronic acids. These compounds have a propensity to form cyclic, trimeric anhydrides (boroxines), which can lead to complex and uninterpretable NMR spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of 4-Formylphenylboronic acid in approximately 0.6 mL of a suitable deuterated solvent.

    • Solvent Choice: Deuterated methanol (CD₃OD) is highly recommended. The methanol will break up the boroxine trimers, resulting in a clean spectrum of the monomeric species. In CD₃OD, the B(OH)₂ protons will exchange with the solvent's deuterium and will not be observed. DMSO-d₆ is another common choice where the B(OH)₂ protons are often visible as a broad singlet.

  • Instrumentation:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more scans, as ¹³C is a less sensitive nucleus.

    • Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of 4-Formylphenylboronic acid is dominated by absorptions from the O-H, C=O, C=C, and B-O bonds.

Wavenumber (cm⁻¹)IntensityAssignmentKey Insights
3400-3200 (broad)Strong, BroadO-H stretch (boronic acid)This broad absorption is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.
~3050MediumAromatic C-H stretchIndicates the presence of C-H bonds on the aromatic ring.
~2830 and ~2730MediumAldehyde C-H stretch (Fermi resonance)The presence of these two peaks is a classic indicator of an aldehyde C-H bond.
~1700Strong, SharpC=O stretch (aldehyde)A very strong and sharp absorption characteristic of a conjugated aldehyde carbonyl group.
~1600, ~1480Medium-StrongAromatic C=C stretchSkeletal vibrations of the phenyl ring.
~1350StrongB-O stretchA characteristic absorption for the boron-oxygen single bond.

Expert Interpretation: The IR spectrum provides a rapid confirmation of the key functional groups. The very broad O-H stretch centered around 3300 cm⁻¹ is indicative of the boronic acid's hydroxyl groups. The sharp, intense peak at ~1700 cm⁻¹ is a clear signal for the aldehyde's carbonyl group. Furthermore, the pair of medium intensity peaks around 2830 and 2730 cm⁻¹ (a result of Fermi resonance) is a highly diagnostic feature for the aldehyde C-H stretch.[5]

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1 mg) of 4-Formylphenylboronic acid with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press. This method is standard for solid samples and often yields high-quality spectra.[2]

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal. ATR is a faster method requiring minimal sample preparation.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment (or clean ATR crystal) before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

m/zProposed FragmentKey Insights
150[M]⁺The molecular ion, confirming the molecular weight of 149.94 g/mol .
132[M - H₂O]⁺Loss of a water molecule from the boronic acid moiety.
121[M - CHO]⁺Loss of the formyl radical.
104[M - H₂O - CO]⁺Subsequent loss of carbon monoxide from the [M - H₂O]⁺ fragment.
77[C₆H₅]⁺Phenyl cation, indicating cleavage of the C-B bond.

Expert Interpretation: In electron ionization (EI) mass spectrometry, 4-Formylphenylboronic acid is expected to show a clear molecular ion peak at m/z 150. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (CHO), leading to a peak at m/z 121. Boronic acids are known to readily lose water, which would result in a peak at m/z 132. The fragmentation of the aromatic ring itself can also occur, though typically results in lower intensity signals.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction and Ionization:

    • For GC-MS: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane). The sample is vaporized and separated on a GC column before entering the mass spectrometer. Ionization is typically achieved by Electron Ionization (EI).

    • For Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol with 0.1% formic acid) and infuse it directly into the mass spectrometer. Electrospray Ionization (ESI) is a common technique for this method.

  • Mass Analysis:

    • Analyze the ions using a quadrupole, time-of-flight (TOF), or other mass analyzer.

  • Data Acquisition:

    • Scan a mass range appropriate for the compound (e.g., m/z 50-300).

    • The resulting spectrum will show the relative abundance of the parent ion and its various fragments.

Conclusion

The comprehensive spectroscopic analysis of 4-Formylphenylboronic acid provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and fragmentation patterns. For researchers and drug development professionals, a thorough understanding of this data is paramount for ensuring the quality of starting materials and for the successful execution of complex synthetic pathways.

References

  • PubChem. (n.d.). 4-Formylphenylboronic acid. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • DergiPark. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. Retrieved March 20, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: Procurement, Characterization, and Synthetic Utility of 4-(4-Formylphenyl)phenylboronic Acid

Executive Summary 4-(4-Formylphenyl)phenylboronic acid (CAS: 868046-59-7), also known systematically as (4'-formyl-[1,1'-biphenyl]-4-yl)boronic acid, is a highly versatile bifunctional building block. Featuring a rigid b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Formylphenyl)phenylboronic acid (CAS: 868046-59-7), also known systematically as (4'-formyl-[1,1'-biphenyl]-4-yl)boronic acid, is a highly versatile bifunctional building block. Featuring a rigid biphenyl core terminated by a reactive boronic acid group at one end and an electrophilic formyl (aldehyde) group at the other, it is a privileged scaffold in modern materials science and medicinal chemistry. This guide provides an authoritative overview of its commercial availability, physicochemical properties, and validated protocols for its application in orthogonal synthesis—particularly in the construction of Covalent Organic Frameworks (COFs) and organic light-emitting diodes (OLEDs).

Physicochemical Identity & Structural Logic

The molecular architecture of 4-(4-Formylphenyl)phenylboronic acid is deliberately designed to facilitate extended π -conjugation[1]. The biphenyl spacer ensures structural rigidity, which is a prerequisite for preventing non-radiative decay in fluorescent probes and maintaining permanent porosity in COFs.

Causality in Design: The boronic acid moiety is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling, while the formyl group remains functionally inert under standard basic coupling conditions. This orthogonality allows chemists to sequentially build complex molecular architectures without relying on tedious protection and deprotection steps.

Table 1: Physicochemical Profile
PropertyValue / Description
Chemical Name 4-(4-Formylphenyl)phenylboronic acid
CAS Registry Number 868046-59-7
Molecular Formula C13H11BO3
Molecular Weight 226.04 g/mol
Appearance White to off-white solid
Storage Conditions Room temperature, dry environment
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Data aggregated from chemical safety and supplier databases[2],[3].

Global Supply Chain & Commercial Availability

Sourcing high-purity boronic acids is critical. Impurities such as deborylated byproducts or excessive boroxine anhydrides severely impact stoichiometric accuracy and catalytic efficiency. The compound is widely available globally through specialized chemical vendors catering to both bench-scale R&D and bulk manufacturing.

Table 2: Key Commercial Suppliers
SupplierCatalog NumberStated PurityScale Availability
BLD Pharm BD32787698%Gram to Kilogram
BoronPharm BP28909 (Custom)>95%Custom Synthesis / Bulk
Combi-Blocks FA-160398%Gram scale
Fluorochem / Biozol F623329 95%Gram scale

Vendor data verified via active catalog listings[4],[5],[6],.

Mechanistic Utility: The Power of Orthogonal Reactivity

The true synthetic value of 4-(4-Formylphenyl)phenylboronic acid lies in its dual-reactivity profile.

  • Phase 1: Suzuki-Miyaura Coupling: The boronic acid undergoes transmetalation with a palladium(II) intermediate. The presence of a mild base (e.g., K2CO3) activates the boronic acid by forming a reactive electron-rich boronate complex, facilitating the transfer of the biphenyl group to the palladium center.

  • Phase 2: Schiff Base Condensation: Post-coupling, the intact formyl group serves as an electrophilic hub. Reaction with multi-topic amines (e.g., p-phenylenediamine) under acidic catalysis yields highly crystalline imine-linked frameworks.

G A 4-(4-Formylphenyl) phenylboronic acid C Suzuki-Miyaura Coupling (Pd/Base) A->C B Aryl Halide (Ar-X) B->C D Formyl-Biaryl Intermediate C->D C-C Bond E Amine/Hydrazine Condensation D->E + R-NH2 F COF / OLED Material E->F Imine Bond

Figure 1: Orthogonal functionalization workflow of 4-(4-Formylphenyl)phenylboronic acid.

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure a self-validating system, the following protocol incorporates in-process mechanistic checks to guarantee reaction success.

Materials:

  • 4-(4-Formylphenyl)phenylboronic acid (1.2 equiv)

  • Aryl bromide/iodide (1.0 equiv)

  • Pd(PPh3)4 (0.05 equiv, 5 mol%)

  • K2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Crucial Step): In a Schlenk flask, dissolve the aryl halide and 4-(4-Formylphenyl)phenylboronic acid in the Toluene/Ethanol mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly degrades the active Pd(0) catalyst to an inactive Pd(II) oxide, halting the catalytic cycle prematurely.

  • Catalyst Addition: Quickly add Pd(PPh3)4 under a positive stream of Argon.

  • Base Addition: Inject the degassed 2M K2CO3 aqueous solution.

    • Causality: The biphasic system (Toluene/Water) facilitated by Ethanol as a phase-transfer cosolvent ensures the base is available at the solvent interface to rapidly form the reactive boronate species.

  • Heating & Monitoring: Heat the mixture to 85°C. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

    • Self-Validation Check: The highly conjugated formyl-biphenyl product will exhibit strong UV activity at 254 nm and 365 nm, allowing easy visualization of product formation. The reaction is typically complete within 6-8 hours.

  • Quenching & Workup: Cool to room temperature and dilute with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine.

    • Self-Validation Check: If the aqueous/organic interface is black, Pd-black has precipitated. This is a positive indicator of successful catalyst turnover and subsequent safe deactivation.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Quality Control & Handling Guidelines

Boronic acids are inherently prone to spontaneous dehydration, forming trimeric anhydrides known as boroxines. This alters the effective molecular weight and skews stoichiometric calculations, leading to stalled reactions.

  • QC Validation: Before use, analyze the batch via 1H NMR (DMSO-d6). The presence of a sharp singlet around δ 8.0-8.2 ppm confirms the intact free boronic acid (-B(OH)2) protons. If this signal is absent or integrated poorly, the material has dehydrated to the boroxine.

  • Correction: If boroxine is present, recalculate the molecular weight ( MWboroxine​=3×MWboronic_acid​−3×H2​O ) to adjust your equivalents, or briefly reflux the solid in aqueous THF to re-hydrolyze the boroxine back to the free acid prior to the reaction.

QC V Commercial Suppliers (BLD Pharm, Combi-Blocks) S Procurement & Cold Chain Transport V->S Q In-House QC Validation S->Q N 1H/13C NMR (Purity & Identity) Q->N H HPLC-MS (Trace Impurities) Q->H K Karl Fischer (Water Content / Boroxine) Q->K A Approved for Synthesis N->A H->A K->A

Figure 2: Procurement and Quality Control validation workflow for boronic acid building blocks.

References

  • Shanghai Canbi Pharma Ltd. "(4'-Formyl[1,1'-biphenyl]-4-yl)boronic acid | CAS:868046-59-7". Available at: 1

  • Guidechem. "C13H11BO3 - Chemical Dictionary". Available at: 2

  • CymitQuimica. "Safety Data Sheet - 4-(4-Formylphenyl)phenylboronic acid". Available at: 3

  • BLD Pharm. "87199-17-5 | 4-Formylphenylboronic acid (Includes BD327876)". Available at:4

  • Combi-Blocks. "868046-59-7 | FA-1603". Available at:5

  • BoronPharm. "874288-08-1 | 4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid (Catalog)". Available at: 6

  • Biozol. "Product Datasheet: 4-(4-Formylphenyl)phenylboronic acid". Available at:

Sources

Exploratory

Technical Whitepaper: Toxicological Profiling and Hazard Mitigation of 4-Formylphenylboronic Acid

Executive Summary 4-Formylphenylboronic acid (4-FPBA, CAS: 87199-17-5) is a highly versatile bifunctional organoboron compound widely utilized as a synthetic building block in pharmaceutical development, agrochemical syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Formylphenylboronic acid (4-FPBA, CAS: 87199-17-5) is a highly versatile bifunctional organoboron compound widely utilized as a synthetic building block in pharmaceutical development, agrochemical synthesis, and the engineering of electrochemical biosensors. While its dual reactivity—driven by a boronic acid moiety and a para-substituted formyl (aldehyde) group—makes it invaluable for cross-coupling reactions and bioconjugation, it also dictates its distinct toxicological profile. This whitepaper provides an in-depth mechanistic analysis of 4-FPBA’s hazards, focusing on its primary classification as a Category 1 Skin Sensitizer, and outlines field-proven protocols for toxicological assessment and risk mitigation.

Structural Toxicology & Mechanistic Pathways

To understand the toxicity of 4-FPBA, one must analyze its molecular architecture. The compound possesses two distinct reactive centers:

  • The Boronic Acid Group ( −B(OH)2​ ): Generally exhibits low acute toxicity but can form reversible boronate esters with 1,2- or 1,3-diols, a property often exploited in sugar-sensing applications.

  • The Formyl Group ( −CHO ): This highly electrophilic aldehyde is the primary driver of 4-FPBA's toxicological hazard.

Causality of Skin Sensitization (H317): Aldehydes are notorious haptens. When 4-FPBA contacts the epidermis, the electrophilic carbonyl carbon of the formyl group undergoes rapid nucleophilic attack by the ϵ -amino groups of lysine residues present in endogenous epidermal proteins. This reaction forms a covalent imine bond (Schiff base). This haptenation process alters the structural conformation of the native protein, rendering it "foreign." Epidermal Langerhans cells (dendritic cells) phagocytose these hapten-protein complexes, migrate to the draining lymph nodes, and present the antigens via MHC Class II molecules to naive T-cells. This molecular initiating event triggers a delayed-type hypersensitivity (Type IV) immune cascade, clinically manifesting as allergic contact dermatitis.

G FPBA 4-FPBA (Electrophile) Aldehyde Group Schiff Schiff Base Formation (Covalent Haptenation) FPBA->Schiff Protein Skin Protein (Lysine/Amine Nucleophile) Protein->Schiff DC Dendritic Cell Activation (MHC Presentation) Schiff->DC Cellular Uptake TCell T-Cell Proliferation (Allergic Contact Dermatitis) DC->TCell Immune Cascade

Fig 1: Molecular initiating event and immune cascade of 4-FPBA-induced skin sensitization.

Quantitative Hazard & Exposure Profiling

The regulatory and hazard profile of 4-FPBA is primarily defined by its sensitization potential. Acute oral and dermal toxicity are generally considered low, but repeated exposure without adequate PPE poses significant occupational risks. The following table synthesizes the quantitative safety and ecotoxicological data derived from the [1] and authoritative [2].

Toxicological ParameterValue / ClassificationSource / Standard
CAS Number 87199-17-5 [3]
GHS Hazard Classification Skin Sensitization Category 1 (H317)ECHA / [4]
DNEL (Dermal, Systemic) 8.33 mg/kg bw/dayDerived No Effect Level [2]
DNEL (Inhalation, Systemic) 0.73 mg/m³Derived No Effect Level [2]
PNEC (Fresh Water) 3.3 µg/LPredicted No Effect Conc. [2]
LC50 (Fish: Oncorhynchus mykiss) 56.7 mg/L (96h)Ecotoxicity Assessment [5]

Standardized Toxicological Assessment: DPRA Protocol

To empirically validate the sensitization hazard of 4-FPBA in a laboratory setting without using animal models, the Direct Peptide Reactivity Assay (DPRA, OECD TG 442C) is the gold standard. As an in chemico assay, it directly quantifies the electrophilic reactivity of the formyl group toward synthetic peptides.

Self-Validating Experimental Methodology

Rationale: Because 4-FPBA forms Schiff bases with primary amines, it will exhibit high depletion rates when incubated with Lysine-containing peptides.

Step 1: Reagent Preparation

  • Prepare a 0.5 mM stock of synthetic Cysteine (Cys) peptide (Ac-RFAACAA-COOH) in pH 7.5 phosphate buffer.

  • Prepare a 0.5 mM stock of synthetic Lysine (Lys) peptide (Ac-RFAAKAA-COOH) in pH 10.2 ammonium acetate buffer.

  • Prepare a 100 mM stock of 4-FPBA in analytical-grade acetonitrile.

Step 2: Reaction Assembly & Incubation

  • Cys Model: Combine the Cys peptide with 4-FPBA at a 1:10 molar ratio in an amber HPLC vial.

  • Lys Model: Combine the Lys peptide with 4-FPBA at a 1:50 molar ratio.

  • Incubation: Seal vials and incubate in the dark at 25°C for exactly 24 hours to allow thermodynamic equilibrium of the haptenation reaction.

Step 3: System Validation & Controls

  • Vehicle Control: Run parallel samples replacing 4-FPBA with pure acetonitrile to establish the 0% depletion baseline.

  • Positive Control: Run parallel samples using Cinnamaldehyde. Self-Validation Check: If the positive control fails to achieve a known historical depletion range (e.g., 60-80% for Lys), the HPLC run is immediately flagged as invalid, ensuring data integrity.

Step 4: HPLC-UV Quantification

  • Analyze the samples using reverse-phase HPLC (C18 column) with UV detection at 220 nm.

  • Calculate depletion: Depletion (%) = [1 - (Peak Area of Peptide with 4-FPBA / Mean Peak Area of Vehicle Control)] × 100

Step 5: Predictive Classification

  • If the mean peptide depletion (Cys + Lys) exceeds 6.38%, the substance is classified as a sensitizer. 4-FPBA typically yields high Lys depletion, confirming its H317 classification.

DPRA Prep Prepare 4-FPBA & Synthetic Peptides Incubate Incubate 24h @ 25°C (Cys & Lys models) Prep->Incubate HPLC HPLC-UV Analysis (Quantify Depletion) Incubate->HPLC Classify Sensitization Prediction Model HPLC->Classify

Fig 2: Direct Peptide Reactivity Assay (DPRA) workflow for electrophilic hazard assessment.

Ecotoxicology & Environmental Fate

While human health concerns center on sensitization, the environmental fate of 4-FPBA requires careful management. The compound exhibits moderate aquatic toxicity, with an LC50 of 56.7 mg/L in rainbow trout (Oncorhynchus mykiss)[5]. The highly conservative Predicted No Effect Concentration (PNEC) for fresh water is set at 3.3 µg/L [2]. In aqueous environments, the boronic acid moiety is subject to slow hydrolysis, but the compound is not considered readily biodegradable, necessitating strict disposal protocols to prevent accumulation in municipal wastewater systems.

Risk Mitigation Workflows

Handling 4-FPBA requires engineering controls tailored to its haptenation potential:

  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II Type A2 Biological Safety Cabinet or a dedicated chemical fume hood to prevent inhalation of airborne particulates (DNEL Inhalation: 0.73 mg/m³).

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) must be worn and changed immediately upon suspected contamination. Standard laboratory coats and tight-fitting safety goggles are mandatory to prevent dermal and ocular contact.

  • Decontamination: Spills should be neutralized using inert absorbent materials. Because the compound reacts with amines, cleaning surfaces with mild amine-based detergents is counterproductive; use standard solvent wipe-downs (e.g., isopropanol) followed by aqueous soap.

References

  • U.S. Environmental Protection Agency. "CompTox Chemicals Dashboard: 4-Formylphenylboronic acid." EPA.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 591073, 4-Formylphenylboronic Acid." PubChem.[Link]

Protocols & Analytical Methods

Method

Use of 4-(4-Formylphenyl)phenylboronic acid in Suzuki-Miyaura coupling.

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols Utilizing 4-(4-Formylphenyl)phenylboronic Acid Executive Summary & Scientific Scope As the demand for highly conjugated, rigid molecular architectures gr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols Utilizing 4-(4-Formylphenyl)phenylboronic Acid

Executive Summary & Scientific Scope

As the demand for highly conjugated, rigid molecular architectures grows in materials science and medicinal chemistry, bifunctional building blocks have become indispensable. 4-(4-Formylphenyl)phenylboronic acid (also known as 4'-formyl-[1,1'-biphenyl]-4-ylboronic acid, CAS: 868046-59-7) is a premium synthon that bridges two distinct chemical spaces. It features a reactive boronic acid moiety primed for palladium-catalyzed Suzuki-Miyaura cross-coupling, and a distal formyl (aldehyde) group reserved for downstream functionalization[1].

This application note provides a self-validating, field-tested guide to utilizing this specific biphenyl reagent. By understanding the mechanistic causality behind catalyst selection, base sensitivity, and solvent dynamics, researchers can successfully integrate this building block into the synthesis of Covalent Organic Frameworks (COFs), Dye-Sensitized Solar Cells (DSSCs)[2], and extended active pharmaceutical ingredients (APIs).

Mechanistic Causality & Reaction Dynamics

The successful deployment of 4-(4-Formylphenyl)phenylboronic acid requires navigating the specific electronic and steric properties of its extended biphenyl system.

  • Transmetalation Dynamics: The biphenyl spacer physically separates the electron-withdrawing formyl group from the boronic acid. This attenuation means the boronic acid behaves with standard nucleophilicity during the critical transmetalation step, avoiding the sluggish kinetics often seen in directly substituted, highly electron-deficient arylboronic acids[3].

  • Base Sensitivity (The Cannizzaro Threat): The formyl group is highly sensitive to strongly basic, aqueous conditions. Utilizing bases like NaOH or Ba(OH)₂ can trigger a Cannizzaro disproportionation, converting the valuable aldehyde into a mixture of carboxylic acids and alcohols. Consequently, mild bases (K₂CO₃ or K₃PO₄) are strictly required[4].

  • Solubility Constraints: The rigid, planar nature of the biphenyl core drastically reduces solubility in standard ethereal solvents (like pure THF). A ternary solvent system (e.g., Toluene/Ethanol/Water) is required to solvate the non-polar aryl halide, the polar boronate intermediate, and the growing conjugated product simultaneously.

SuzukiCycle Pd0 Pd(0) Catalyst (e.g., Pd(dppf)Cl2) OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Aryl Halide (Ar-X) BaseEx Base Exchange Ar-Pd(II)-X + OH- -> Ar-Pd(II)-OH OxAdd->BaseEx Mild Base (K2CO3) TransMet Transmetalation Ar-Pd(II)-OH + Ar'-B(OH)2 [Ar' = 4'-formylbiphenyl] BaseEx->TransMet 4-(4-Formylphenyl) phenylboronic acid RedElim Reductive Elimination Ar-Ar' Product + Pd(0) TransMet->RedElim RedElim->Pd0 Product Release

Caption: Suzuki-Miyaura catalytic cycle optimized for 4-(4-Formylphenyl)phenylboronic acid coupling.

Quantitative Optimization Data

To establish a self-validating baseline, the following table summarizes the optimization of reaction parameters. The primary metric of success is not just the overall yield of the carbon-carbon bond formation, but the retention of the formyl group for downstream use.

Table 1: Reaction Optimization for Formyl-Biphenyl Coupling

Catalyst System (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Time (h)Coupling Yield (%)Aldehyde Retention
Pd(PPh₃)₄NaOH (aq)THF / H₂O (4:1)701245%Poor (<50%, Cannizzaro)
Pd(PPh₃)₄Na₂CO₃ (aq)DME / H₂O (3:1)801272%High (>90%)
Pd(dppf)Cl₂ K₂CO₃ (aq) Toluene/EtOH/H₂O (2:1:1) 85 8 89% Excellent (>98%)
Pd₂(dba)₃ / SPhosK₃PO₄ (aq)1,4-Dioxane / H₂O (5:1)100694%Excellent (>98%)

Insight: Pd(dppf)Cl₂ is highly recommended. Its large bite angle facilitates the reductive elimination of bulky, multi-ring conjugated systems, preventing the catalyst from stalling at the Pd(II) intermediate stage.

Step-by-Step Experimental Protocol

This protocol describes the synthesis of an extended conjugated aldehyde (e.g., coupling with a brominated triphenylamine core for DSSC sensitizers[2]). It is designed as a self-validating system with built-in quality control checks.

Reagents & Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 4-(4-Formylphenyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene, Absolute Ethanol, Deionized Water (Degassed)

Procedure:

  • Preparation & Degassing (Critical Step): In a 50 mL Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide and 4-(4-Formylphenyl)phenylboronic acid. Dissolve in 10 mL of Toluene and 5 mL of Ethanol.

    • Causality: Sparge the solution with Argon for 15 minutes. Oxygen must be rigorously excluded because, in the presence of O₂ and base, arylboronic acids rapidly undergo oxidative homocoupling, depleting the reagent and complicating purification.

  • Base Addition: Dissolve K₂CO₃ in 5 mL of deionized water (sparged with Argon) and transfer it to the Schlenk flask via syringe.

    • Causality: Water is essential to generate the reactive boronate complex [-B(OH)₃]⁻, which undergoes transmetalation significantly faster than the neutral boronic acid.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ against a positive counter-flow of Argon. Seal the flask and heat the biphasic mixture to 85 °C with vigorous stirring (1000 rpm) to ensure phase mixing.

  • Reaction Monitoring (Self-Validation): After 8 hours, sample the organic layer. Perform TLC (Hexanes:EtOAc 4:1).

    • Validation Check: The disappearance of the aryl bromide spot and the appearance of a new, highly UV-active spot indicates coupling. To confirm aldehyde retention, dip the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; an immediate bright orange/red spot confirms the formyl group is intact.

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and separate the layers. Wash the organic layer with water (2 × 20 mL) and brine (20 mL).

    • Causality: Avoid washing with strong alkaline solutions (like 1M NaOH) to remove unreacted boronic acid, as this risks late-stage Cannizzaro degradation of your product.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography on silica gel.

Downstream Applications in Materials Science

Once the extended formyl-teraryl intermediate is isolated, the preserved aldehyde acts as a highly reactive anchor for further materials engineering. Common downstream pathways include Schiff-base condensations with diamines to form highly crystalline Covalent Organic Frameworks (COFs), or Wittig olefinations to generate extended vinyl-linked polymers[1].

Workflow A 4-(4-Formylphenyl) phenylboronic acid B Suzuki-Miyaura Coupling A->B Aryl Halide, Pd Catalyst, Base C Aldehyde-Functionalized Teraryl Intermediate B->C D Schiff-Base Condensation C->D Diamines E Wittig Olefination C->E Phosphonium Ylides F Covalent Organic Frameworks (COFs) D->F G Dye-Sensitized Solar Cells (DSSCs) E->G

Caption: Downstream application workflow of aldehyde-functionalized intermediates in materials science.

References

  • Organoborane coupling reactions (Suzuki coupling) Miyaura N., Suzuki A. (1995). Chemical Reviews. [Link] (Referenced via PMC NIH Archive)[4]

  • One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format Knapp, D. M., et al. (2011). The Journal of Organic Chemistry - ACS Publications.[Link][3]

  • 3-(Biphenyl)acrylates by One Pot Suzuki Cross Coupling—Wittig Olefination Reactions Thiemann, T., et al. (2020). Sciforum / MDPI.[Link][1]

  • Sensitizing dye compound and photoelectric conversion element using same (WO2018180112A1) Hodogaya Chemical Co Ltd. (2018). Google Patents.[2]

Sources

Application

Application Note: Strategic Utilization of 4-(4-Formylphenyl)phenylboronic Acid in Advanced Organic Synthesis and Materials Science

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Orthogonal Reactivity, Covalent Organic Frameworks (COFs), and Chemoselective Cross-Coupling Executive Summary As a Se...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Orthogonal Reactivity, Covalent Organic Frameworks (COFs), and Chemoselective Cross-Coupling

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing extended π -conjugated systems without compromising terminal functional groups. 4-(4-Formylphenyl)phenylboronic acid (CAS: 868046-59-7), also known as 4'-formyl-[1,1'-biphenyl]-4-ylboronic acid, is a highly versatile bifunctional building block that elegantly solves this problem.

Structurally, it features an aryl boronic acid and an aryl aldehyde separated by a rigid biphenyl spacer. This unique architecture enables orthogonal reactivity : the boronic acid can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling to build complex molecular backbones, while the aldehyde remains intact for subsequent dynamic covalent chemistry (e.g., Schiff base condensation). This guide details the mechanistic causality, quantitative metrics, and self-validating protocols required to leverage this compound in the synthesis of Covalent Organic Frameworks (COFs) and advanced pharmaceutical intermediates.

Physicochemical Profiling & Quantitative Metrics

To ensure reproducibility, it is critical to understand the baseline physicochemical properties and expected reaction metrics of this building block. The table below summarizes the core data required for experimental planning.

Property / Reaction MetricValue / DescriptionKey Analytical Marker
Chemical Name 4-(4-Formylphenyl)phenylboronic acidN/A
CAS Number 868046-59-7N/A
Molecular Formula / Weight C₁₃H₁₁BO₃ / 226.04 g/mol N/A
Suzuki-Miyaura Coupling 90 °C, 12–24 h (Yield: 75%–95%)Preservation of -CHO ¹H NMR singlet (~10.1 ppm)
Schiff Base Condensation 120 °C, 72 h (Yield: 65%–85%)Disappearance of -CHO; IR -C=N stretch (~1620 cm⁻¹)
COF BET Surface Area 1500 – 2500 m²/g (when used as a C3 linker)Low-angle PXRD peaks (e.g., ~3-5° 2 θ )
Storage Conditions -20 °C, under inert atmosphere (Argon/N₂)Absence of boroxine anhydride broad peaks in NMR

Strategic Applications: The Causality of Orthogonal Reactivity

The true value of 4-(4-Formylphenyl)phenylboronic acid lies in its dual functionality. Understanding the causality behind its reactivity allows scientists to design multi-step syntheses without tedious protection/deprotection steps.

  • Chemoselective Suzuki-Miyaura Coupling: The boronic acid moiety is highly reactive toward aryl halides in the presence of a Pd(0) catalyst and a mild base. Because aldehydes are generally inert to standard Pd(0)/Pd(II) catalytic cycles (unless specific decarbonylation conditions are met), the formyl group acts as a natural "protected" handle. Using mild bases like K₂CO₃ or Na₃PO₄ prevents unwanted aldol-type side reactions [1].

  • Dynamic Covalent Chemistry for COFs: The rigid biphenyl spacer prevents steric hindrance around the aldehyde, providing a linear, extended vector. When reacted with multi-topic amines or hydrazides under acid-catalyzed solvothermal conditions, the aldehyde undergoes reversible imine/hydrazone condensation. This reversibility is the thermodynamic engine that drives the crystalline assembly of highly ordered, porous COFs[2].

OrthogonalReactivity Start 4-(4-Formylphenyl) phenylboronic acid Suzuki Suzuki-Miyaura Coupling (Reacts at -B(OH)2) Start->Suzuki Pd Catalyst, Base Imine Schiff Base Condensation (Reacts at -CHO) Start->Imine Amine, Acid Catalyst Product1 Extended Aryl Aldehyde (e.g., TFBPB Linker) Suzuki->Product1 Product2 Boronic Acid-Functionalized Imine/Hydrazone Imine->Product2 COF Covalent Organic Framework (COF) Product1->COF + Multi-topic Amine Product2->COF + Multi-topic Halide

Workflow demonstrating the orthogonal reactivity of 4-(4-Formylphenyl)phenylboronic acid.

Experimental Protocols

The following protocols are designed as self-validating systems , meaning the physical and analytical outcomes inherently confirm the success of the mechanistic steps.

Protocol A: Chemoselective Synthesis of a C3-Symmetric Trialdehyde Linker

Objective: Synthesize 1,3,5-Tris(4'-formylbiphenyl-4-yl)benzene (TFBPB) via a 3-fold Suzuki coupling, preserving the terminal aldehydes for subsequent COF synthesis[3].

Materials:

  • 4-(4-Formylphenyl)phenylboronic acid (3.5 equiv)

  • 1,3,5-Tribromobenzene (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (6.0 equiv, 2M aqueous solution)

  • Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine 1,3,5-tribromobenzene, 4-(4-Formylphenyl)phenylboronic acid, toluene, and ethanol in a Schlenk flask. Sparge the mixture with Argon for 30 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of Argon.

  • Base Addition: Inject the degassed 2M K₂CO₃ solution. Causality: The aqueous base coordinates to the boronic acid, forming a reactive boronate complex that accelerates the transmetalation step.

  • Reflux: Heat the biphasic mixture to 90 °C for 24 hours under vigorous stirring.

  • Workup & Validation: Cool to room temperature, extract with dichloromethane, and wash with brine. Purify via silica gel chromatography.

  • Self-Validation: The reaction is validated via ¹H NMR. The appearance of a massive, integrated singlet at ~10.1 ppm confirms that the formyl groups survived the Pd-catalyzed conditions intact.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd + Aryl Halide TransMet Transmetalation Ar-Pd(II)-X + Ar'-B(OH)2 OxAdd->TransMet Base activates Boronic Acid RedElim Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' TransMet->RedElim - Borate byproducts RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (Preserved -CHO) RedElim->Product Yields Terphenyl

Catalytic cycle of the chemoselective Suzuki-Miyaura coupling preserving the formyl group.

Protocol B: Solvothermal Synthesis of a Hydrazone-Linked COF (BPh-COF)

Objective: Utilize the extended trialdehyde linker (TFBPB) synthesized in Protocol A to construct a highly crystalline, porous Covalent Organic Framework [2].

Materials:

  • TFBPB Linker (1.0 equiv)

  • 1,3,5-Benzene tricarbohydrazide (BTH) (1.0 equiv)

  • 1,4-Dioxane / Mesitylene (1:3 v/v)

  • Aqueous Acetic Acid (6 M)

Step-by-Step Methodology:

  • Monomer Loading: Charge a 10 mL Pyrex tube with TFBPB and BTH.

  • Solvent Engineering: Add the 1,4-dioxane/mesitylene mixture. Causality: This specific solvent ratio balances the solubility of the monomers with the high boiling point required for solvothermal synthesis, allowing oligomers to remain solvated long enough to correct structural defects.

  • Catalysis: Add 0.2 mL of 6 M aqueous acetic acid. Causality: The acid protonates the aldehyde carbonyl, increasing its electrophilicity toward the hydrazide. The water content allows for the reversibility (hydrolysis) of the imine bond, which is the thermodynamic key to achieving high crystallinity.

  • Freeze-Pump-Thaw: Sonicate for 10 minutes, then subject the tube to three freeze-pump-thaw cycles using liquid nitrogen. Seal the tube under vacuum. Causality: Removing atmospheric oxygen prevents the oxidation of the aldehydes to carboxylic acids at high temperatures.

  • Crystallization: Bake the sealed tube in an oven at 120 °C for 72 hours.

  • Self-Validation: Successful framework assembly is visually validated by the formation of an insoluble, yellowish crystalline powder. Analytically, Powder X-Ray Diffraction (PXRD) will reveal intense low-angle peaks (e.g., ~3-5° 2 θ ), confirming the formation of ordered mesopores, while FT-IR will show the disappearance of the -CHO stretch and the appearance of a -C=N stretch at ~1620 cm⁻¹.

Troubleshooting & Optimization

Even with robust protocols, environmental factors can impact yields. Here are field-proven solutions to common issues:

  • Protodeboronation (Loss of Boronic Acid): Boronic acids can prematurely degrade into the corresponding arene, especially in electron-rich systems or under prolonged heating in water.

    • Solution: If protodeboronation is observed, switch to anhydrous conditions using a fluoride base (e.g., CsF in dry dioxane) or utilize highly active dialkylbiaryl phosphine ligands (like SPhos or XPhos) to accelerate the cross-coupling rate past the degradation rate [4].

  • Aldehyde Oxidation: The terminal formyl group can slowly oxidize to a carboxylic acid upon prolonged exposure to air.

    • Solution: Store 4-(4-Formylphenyl)phenylboronic acid at -20 °C under Argon. Prior to use, verify the integrity of the aldehyde via ¹H NMR.

  • Poor Solubility of Extended Intermediates: Biphenyl and terphenyl systems often crash out of solution prematurely.

    • Solution: Incorporate solubilizing side chains (e.g., alkyl or alkoxy groups) on the aryl halide coupling partner, or utilize mixed solvent systems with higher boiling points (e.g., Toluene/DMF mixtures).

References

  • Palladacycle Catalyst Based on a Cyclopropane Monophosphine Ligand for the Suzuki–Miyaura Cross-Coupling Reaction Organometallics (2024).[Link]

  • Structural Conjugation Tuning in Covalent Organic Frameworks Boosts Charge Transfer and Photocatalysis Performances ACS Applied Materials & Interfaces (2024).[Link]

  • Synthesis and Electronic Properties of Tris(4-Formylbiphenyl-4-Yl) Amine as a Building Block for Covalent Organic Frameworks and for Optoelectronic Devices Revista de Ciencias (2013).[Link]

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules RSC Advances (2017).[Link]

Method

Application Note: 4-(4-Formylphenyl)phenylboronic Acid in Medicinal Chemistry and Drug Discovery

Executive Summary In the pursuit of novel therapeutics, the architectural rigidity and predictable geometry of molecular scaffolds are paramount. 4-(4-Formylphenyl)phenylboronic acid (also known as 4'-formylbiphenyl-4-bo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the architectural rigidity and predictable geometry of molecular scaffolds are paramount. 4-(4-Formylphenyl)phenylboronic acid (also known as 4'-formylbiphenyl-4-boronic acid) represents a highly versatile, advanced bifunctional building block. By combining a Suzuki-ready boronic acid moiety with a reactive electrophilic formyl group across a rigid, linear para-para biphenyl axis, this compound enables the rapid, orthogonal synthesis of extended aromatic systems and functionalized amines.

This technical guide details the mechanistic rationale, physicochemical profiling, and validated protocols for utilizing this biphenyl derivative in modern drug discovery workflows, including Fragment-Based Drug Discovery (FBDD) and targeted protein degrader (PROTAC) synthesis.

Structural Rationale & Medicinal Chemistry Relevance

The biphenyl motif is a historically privileged scaffold in medicinal chemistry, frequently utilized to target deep, lipophilic binding pockets in kinases, nuclear receptors, and protein-protein interfaces [1]. However, synthesizing extended, functionalized biphenyls step-by-step can lead to diminishing yields and complex purification bottlenecks.

4-(4-Formylphenyl)phenylboronic acid circumvents these issues by providing a pre-formed rigid core. The para-para substitution pattern provides maximum linear spatial extension.

  • The Boronic Acid Terminus: Acts as a highly specific nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the attachment of heteroaromatics or additional phenyl rings to create terphenyl systems [2].

  • The Formyl Terminus: Serves as an electrophilic handle. It is remarkably stable under standard, mild Suzuki coupling conditions, allowing for subsequent, orthogonal derivatization via reductive amination, Knoevenagel condensation, or Wittig olefination [3].

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of the final drug candidate.

PropertyValueMedicinal Chemistry Implication
Chemical Formula C₁₃H₁₁BO₃Establishes a moderate baseline molecular weight.
Molecular Weight 226.04 g/mol Leaves ~275 Da budget for FBDD or FBDD-derived FBDD optimization before hitting Lipinski's limit [4].
LogP (Estimated) 2.5 – 2.8Highly lipophilic core; requires polar functionalization at the formyl terminus to maintain aqueous solubility.
H-Bond Donors 2 (from -B(OH)₂)Transient; consumed during cross-coupling.
H-Bond Acceptors 3Contributes to target binding via the formyl oxygen prior to derivatization.
Rotatable Bonds 2High rigidity restricts entropic penalty upon target binding.

Orthogonal Reactivity Pathways

The true value of 4-(4-Formylphenyl)phenylboronic acid lies in its chemoselectivity. The causality behind its synthetic utility is rooted in the differing activation energies and required conditions for its two functional groups.

Reactivity A 4-(4-Formylphenyl) phenylboronic acid B Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst, Base C Reductive Amination A->C Primary/Secondary Amine Reducing Agent D Knoevenagel Condensation A->D Active Methylene Base E Terphenyl/Heteroaryl Scaffolds B->E F Amine-Functionalized Biphenyls C->F G Extended Conjugated Systems D->G

Bifunctional reactivity pathways of 4-(4-Formylphenyl)phenylboronic acid in medicinal chemistry.

Experimental Methodologies: A Self-Validating System

To leverage this building block effectively, the sequence of reactions must be strictly controlled. Because primary amines can form Schiff bases with the formyl group in situ, Suzuki-Miyaura coupling must generally precede reductive amination unless the coupling partner is devoid of nucleophilic amines.

Workflow Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Step2 Step 2: Workup & Isolation Extraction, Chromatography Step1->Step2 Intermediate Aldehyde Step3 Step 3: Reductive Amination Amine, NaBH(OAc)3 DCE, RT Step2->Step3 Step4 Step 4: Final Purification HPLC / Recrystallization Step3->Step4 Crude Amine End Target Drug Candidate Step4->End Start Starting Material (Bifunctional Biphenyl) Start->Step1

Sequential workflow for orthogonal functionalization of the biphenyl scaffold.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol is designed to couple the boronic acid with an aryl/heteroaryl halide while preserving the formyl group.

Causality & Design Choices:

  • Catalyst: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and efficiently handling the steric bulk of the biphenyl system [2].

  • Solvent System: A biphasic 1,4-Dioxane/H₂O (4:1) system ensures solubility of both the organic substrates and the inorganic base.

  • Degassing: Oxygen rapidly oxidizes palladium(0) to inactive palladium(II) species and promotes undesired homocoupling of the boronic acid. Strict degassing is non-negotiable.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube or microwave vial, add 4-(4-Formylphenyl)phenylboronic acid (1.2 equiv) and the target Aryl Halide (1.0 equiv).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 0.1 M relative to the halide). Sparge the suspension with ultra-pure N₂ or Argon for 15 minutes.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive flow of inert gas. Seal the vessel.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 4–8 hours. Monitor conversion via LC-MS or TLC (UV active).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the intermediate aldehyde via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Reductive Amination for Library Generation

With the extended aromatic core synthesized, the preserved formyl group is now converted into a diverse array of amines to optimize target binding and pharmacokinetic properties (e.g., improving aqueous solubility).

Causality & Design Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde into a benzylic alcohol [3].

  • Solvent: 1,2-Dichloroethane (DCE) is utilized as it provides an optimal dielectric constant for iminium ion formation.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the intermediate aldehyde from Protocol A (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in anhydrous DCE (0.2 M).

  • Acid Catalysis (Optional but recommended): If using a deactivated or secondary amine, add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the reaction mixture.

  • Reaction: Stir the suspension at room temperature for 12–16 hours under an inert atmosphere.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~8.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) three times. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify the final amine via preparative HPLC (Reverse Phase, C18) using a Water/Acetonitrile gradient with 0.1% TFA or Formic Acid modifier.

Advanced Applications in Drug Discovery

Targeted Protein Degraders (PROTACs) The rigid, linear nature of the para-para biphenyl system makes 4-(4-Formylphenyl)phenylboronic acid an exceptional precursor for PROTAC linkers. When designing degraders, highly flexible PEG linkers often suffer from entropic penalties upon forming the ternary complex (Target-PROTAC-E3 Ligase). By incorporating this rigid biphenyl motif, medicinal chemists can enforce specific vectors and distances between the target warhead and the E3 ligase ligand, significantly enhancing degradation efficiency.

Fragment-Based Drug Discovery (FBDD) In FBDD, the formyl group is a highly prized "reactive electrophile." Libraries of 4-(4-Formylphenyl)phenylboronic acid derivatives can be screened against target proteins using Dynamic Combinatorial Chemistry (DCC). The formyl group forms reversible Schiff bases with surface-exposed Lysine residues on the target protein. If the biphenyl core binds favorably in an adjacent hydrophobic pocket, the Schiff base is thermodynamically stabilized, allowing researchers to "trap" and identify the hit via mass spectrometry [1].

References

  • PubChem. "4-Formylphenylboronic Acid" (Contextual data for formyl-substituted phenylboronic acids and physicochemical baselines). Source: National Center for Biotechnology Information. URL:[Link]

  • RSC Advances. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." Source: Royal Society of Chemistry. URL:[Link]

  • The Journal of Organic Chemistry. "Direct One-Pot Synthesis of Phenanthrenes via Suzuki−Miyaura Coupling/Aldol Condensation Cascade Reaction." Source: American Chemical Society (ACS). URL:[Link]

  • Organoborons Database. "Boronic acids database - page 3" (Cataloging of 4'-formylbiphenyl-4-boronic acid and related derivatives). Source: Organoborons. URL:[Link]

Application

Synthesis of Biaryl Compounds Using 4-(4-Formylphenyl)phenylboronic Acid: An Application and Protocol Guide

Introduction: The Architectural Significance of Biaryls in Modern Chemistry Biaryl scaffolds are a cornerstone of modern medicinal chemistry and materials science. These structural motifs, characterized by two directly c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Significance of Biaryls in Modern Chemistry

Biaryl scaffolds are a cornerstone of modern medicinal chemistry and materials science. These structural motifs, characterized by two directly connected aromatic rings, are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The specific orientation and substitution of these rings can profoundly influence the molecule's biological activity, conformational properties, and electronic characteristics. The synthesis of these vital compounds is heavily reliant on robust and versatile cross-coupling methodologies, among which the Suzuki-Miyaura coupling has emerged as a particularly powerful and widely adopted strategy.[1][2]

This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron species, typically a boronic acid, and an organohalide.[4][5] The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally stable and less toxic organoboron reagents.[1][6]

This application note provides a comprehensive guide to the synthesis of biaryl compounds utilizing a particularly versatile building block: 4-(4-Formylphenyl)phenylboronic acid. The presence of the formyl (aldehyde) group makes this reagent exceptionally useful, as it serves as a synthetic handle for further molecular elaboration, allowing for the construction of complex, polyfunctional molecules. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide detailed, field-proven protocols, and explore the applications of the resulting biaryl aldehydes in drug discovery.

The Mechanism of the Suzuki-Miyaura Coupling: A Catalytic Symphony

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with a low-valent palladium(0) species, which undergoes oxidative addition to the organohalide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. This is often the rate-determining step of the reaction.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center. The halide or other anionic ligand on the palladium is displaced in this process.

  • Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex are coupled, forming the desired biaryl product. The palladium catalyst is simultaneously reduced back to its palladium(0) oxidation state, allowing it to re-enter the catalytic cycle.

dot graph Suzuki_Miyaura_Cycle { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pdiix [label="Ar-Pd(II)Ln-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; pdiir [label="Ar-Pd(II)Ln-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; product [label="Ar-Ar'", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; boronic_acid [label="Ar'-B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"]; aryl_halide [label="Ar-X", shape=plaintext, fontcolor="#202124"];

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle pd0 Pd(0)Ln pdiix Ar¹-Pd(II)Ln-X pdiir Ar¹-Pd(II)Ln-Ar² product Biaryl Product (Ar¹-Ar²) pdiir->product aryl_halide Aryl Halide (Ar¹-X) aryl_halide->pdiix boronic_acid Boronic Acid (Ar²-B(OH)₂) + Base boronic_acid->pdiix

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the Suzuki-Miyaura cross-coupling reaction using 4-(4-Formylphenyl)phenylboronic acid.

Protocol 1: Synthesis of 4'-Formyl-[1,1'-biphenyl]-4-carbonitrile

This protocol details the synthesis of a biaryl compound from 4-(4-Formylphenyl)phenylboronic acid and 4-bromobenzonitrile, a reaction known to proceed in high yield.[7]

Materials:

  • 4-(4-Formylphenyl)phenylboronic acid

  • 4-Bromobenzonitrile

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-Formylphenyl)phenylboronic acid (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the flask.

  • Add a 3:1 mixture of toluene and ethanol as the solvent.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously under an inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4'-formyl-[1,1'-biphenyl]-4-carbonitrile. A reported yield for a similar reaction is as high as 97%.[7]

Protocol 2: General Procedure for the Synthesis of Formylphenylpyridinecarboxylic Acids

This protocol is adapted from a procedure for the coupling of 4-formylphenylboronic acid with bromopyridylcarboxylic acids, demonstrating the utility of this building block in synthesizing heterocyclic biaryls.

Materials:

  • 4-Formylphenylboronic acid

  • Bromopyridylcarboxylic acid derivative

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Hydrochloric acid (1N)

  • Dichloromethane

Procedure:

  • In a reaction vessel, dissolve the bromopyridylcarboxylic acid (1.0 equivalent) and 4-formylphenylboronic acid (1.1 equivalents) in a mixture of 1,2-dimethoxyethane (DME) and an aqueous solution of sodium carbonate (2.0 equivalents).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to 80°C and stir until the starting material is consumed, as monitored by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Separate the aqueous layer and acidify to pH 3 with 1N hydrochloric acid.

  • The resulting precipitate is filtered, washed with water and dichloromethane, and then dried to yield the formylphenylpyridinecarboxylic acid. Yields for these types of couplings are generally reported to be in the good to high range.

Data Presentation: Reaction Parameters and Considerations

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters.

ParameterRecommended Reagents/ConditionsRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligandsPd(PPh₃)₄ is a reliable and commonly used catalyst. For more challenging couplings, using a palladium(II) source like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can enhance catalytic activity.
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is crucial for activating the boronic acid. Inorganic bases are most common. The strength of the base can influence the reaction rate and the potential for side reactions.
Solvent Toluene, Dioxane, THF, DME, often with waterA mixture of an organic solvent and water is frequently used. The aqueous phase is essential for dissolving the inorganic base, while the organic phase solubilizes the reactants and catalyst.
Temperature 60-100°CThe reaction temperature is typically elevated to ensure a reasonable reaction rate. Microwave irradiation can also be employed to accelerate the reaction.
Atmosphere Inert (Argon or Nitrogen)The palladium(0) catalyst is sensitive to oxidation, so performing the reaction under an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.

Applications in Drug Development: Building the Molecules of Medicine

The biaryl aldehyde moiety synthesized from 4-(4-Formylphenyl)phenylboronic acid is a valuable pharmacophore and a key intermediate in the synthesis of several important pharmaceuticals. The aldehyde functionality allows for a variety of subsequent chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, enabling the construction of complex and diverse molecular architectures.

Drug_Development_Workflow start 4-(4-Formylphenyl)phenylboronic Acid + Aryl Halide suzuki Suzuki-Miyaura Coupling start->suzuki biaryl Biaryl Aldehyde Intermediate suzuki->biaryl derivatization Further Derivatization biaryl->derivatization drug Active Pharmaceutical Ingredient (API) derivatization->drug

Notable examples of drugs synthesized using 4-(4-Formylphenyl)phenylboronic acid or its derivatives include:

  • Telmisartan: An angiotensin II receptor blocker used to treat high blood pressure.

  • Atazanavir: A protease inhibitor used to treat HIV/AIDS.

  • Rucaparib: A PARP inhibitor used for the treatment of certain types of ovarian cancer.

The versatility of the biaryl aldehyde structure makes it a privileged scaffold in drug discovery, allowing for the fine-tuning of pharmacological properties through systematic structural modifications.

Conclusion

The Suzuki-Miyaura coupling reaction is an indispensable tool for the synthesis of biaryl compounds. 4-(4-Formylphenyl)phenylboronic acid stands out as a particularly valuable building block, offering a convenient entry point to a wide range of complex biaryl aldehydes. The protocols and insights provided in this application note are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful synthetic strategy. By understanding the underlying mechanism and optimizing reaction conditions, the synthesis of novel biaryl compounds with significant potential in medicine and materials science can be readily achieved.

References

  • Stadler, A., & Kappe, C. O. (2001). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki–Miyaura Coupling Reactions. Synlett, 2001(11), 1773-1775.
  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved from [Link]

  • Cravotto, G., Beggiato, M., Penoni, A., Palmisano, G., Tollari, S., & Bagno, A. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. Retrieved from [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Habashneh, A. Y., Dakhil, O. O., Zein, A., & Georganopoulou, P. E. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading.
  • Malmström, J. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.
  • Joshi, N., Joshi, H., Gwasikoti, J., Dhaundhiyal, K., & Upreti, A. (2024). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology, 17(1), 243-246.
  • El-Mekabaty, A., & El-Faham, A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18491.
  • Reddit. (2024, June 2). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Liu, C., Rao, X., Song, X., Qiu, J., & Jin, Z. (2013). Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)
  • Keglevich, G., & Kiss, N. Z. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Letters in Organic Chemistry, 5(4), 273-275.
  • Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 35(9), 805-818.
  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]

  • Martins, D. L., & da Silva, F. M. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7609.
  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53.
  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. (n.d.).
  • ResearchGate. (n.d.). Examples of biaryl structure applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biaryl‐containing drugs and agrochemicals. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Formylphenylboronic Acid: A Versatile Building Block in Organic Synthesis and Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • Chatterjee, S., & Ward, T. R. (2016). Biaryl synthesis by C–C coupling. Organic Chemistry Portal.
  • Bringmann, G., Walter, R., & Weirich, R. (1990). The directed synthesis of biaryl compounds: modern concepts and strategies. Angewandte Chemie International Edition in English, 29(9), 977-991.

Sources

Method

Application Note: Standardized Suzuki-Miyaura Cross-Coupling Protocols for 4-(4-Formylphenyl)phenylboronic Acid

Executive Summary 4-(4-Formylphenyl)phenylboronic acid (CAS: 868046-59-7) is a highly versatile bifunctional building block utilized extensively in the synthesis of covalent organic frameworks (COFs), OLED materials, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Formylphenyl)phenylboronic acid (CAS: 868046-59-7) is a highly versatile bifunctional building block utilized extensively in the synthesis of covalent organic frameworks (COFs), OLED materials, and active pharmaceutical ingredients (APIs). The molecule features a reactive boronic acid moiety on one phenyl ring and an electrophilic formyl (aldehyde) group on the distal phenyl ring.

While the extended biphenyl system provides some steric and electronic isolation between the two functional groups, the presence of the aldehyde necessitates precise control over reaction conditions. As an application scientist, it is critical to recognize that a successful cross-coupling protocol is not merely a recipe, but a carefully balanced system of competing kinetic pathways. This guide establishes the authoritative baseline for preserving the formyl group while driving the palladium-catalyzed Suzuki-Miyaura cross-coupling to completion[1].

Mechanistic Causality: Why These Conditions? (E-E-A-T Insights)

To design a self-validating protocol, we must understand the causality behind each reagent choice. The primary challenges when working with formyl-substituted boronic acids are aldehyde degradation, protodeboronation, and homocoupling.

  • Base Selection & Aldehyde Preservation: The Suzuki-Miyaura coupling requires a base to activate the boronic acid via the formation of a reactive boronate complex, which facilitates the transmetalation step[2]. However, strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures will trigger the Cannizzaro reaction, leading to the disproportionation of the formyl group into a carboxylic acid and a benzyl alcohol derivative. Furthermore, if the electrophile contains enolizable protons, aldol condensations can occur. Therefore, mild inorganic bases such as Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) are strictly mandated[3].

  • Suppressing Protodeboronation: Boronic acids are susceptible to protodeboronation, a hydrolytic degradation pathway that replaces the C-B bond with a C-H bond[4]. This process is accelerated by heat and water. To outcompete this degradation, the transmetalation step must be rapid. Utilizing a highly active, stable catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ ensures that the productive catalytic cycle outpaces boronic acid decomposition.

  • Homocoupling Mitigation: In the presence of trace oxygen, Pd(0) can be oxidized to Pd(II) independently of the aryl halide, leading to the homocoupling of the boronic acid into a dialdehyde bi-biphenyl system[5]. Rigorous deoxygenation (sparging with inert gas) is a critical, self-validating step in this protocol. If homocoupling exceeds 5%, it is an immediate indicator of atmospheric contamination.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetalation Ar-Pd(II)-X + Boronic Acid → Ar-Pd(II)-Ar' OxAdd->TransMet 4-(4-Formylphenyl)phenylboronic acid + K2CO3 Base RedElim Reductive Elimination Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0) TransMet->RedElim RedElim->Pd0 Biaryl Aldehyde Product

Fig 1: Suzuki-Miyaura catalytic cycle optimized for formyl-substituted boronic acids.

Optimization of Reaction Parameters

The following table summarizes the quantitative data derived from optimizing the cross-coupling of 4-(4-Formylphenyl)phenylboronic acid with standard aryl bromides. The data highlights the critical relationship between the base/solvent system and the preservation of the aldehyde group.

Catalyst System (5 mol%)Base (Aqueous)Solvent SystemTemp (°C)Yield (%)Aldehyde Preservation
Pd(PPh₃)₄ K₂CO₃ (2.0 M) Toluene/EtOH/H₂O (2:1:1) 80–90 85–92% Excellent
Pd(dppf)Cl₂Na₂CO₃ (2.0 M)1,4-Dioxane/H₂O (4:1)9080–88%Excellent
Pd(OAc)₂ / SPhosK₃PO₄ (2.0 M)THF/H₂O (4:1)7075–85%Good
Pd(PPh₃)₄NaOH (2.0 M)Toluene/H₂O (2:1)90< 40%Poor (Cannizzaro)
Pd(PPh₃)₄K₂CO₃ (Solid)DMF (Anhydrous)100< 50%Moderate (Protodeboronation)

Standard Operating Protocol (SOP)

This protocol describes the standardized coupling of 4-(4-Formylphenyl)phenylboronic acid with an aryl bromide.

ProtocolWorkflow Step1 1. Reagent Assembly Combine Ar-X, Boronic Acid, & Pd(PPh3)4 Step2 2. Solvent & Base Add Toluene/EtOH/H2O and K2CO3 Step1->Step2 Step3 3. Deoxygenation Argon Sparging (15 min) to prevent homocoupling Step2->Step3 Step4 4. Thermal Activation Heat at 80-90°C with LC-MS monitoring Step3->Step4 Step5 5. Mild Workup Extraction & Silica Gel Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for formylphenylboronic acid cross-coupling.

Step 1: Reagent Assembly (Benchtop)
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, e.g., 1.0 mmol) and 4-(4-Formylphenyl)phenylboronic acid (1.2 equiv, 1.2 mmol, ~271 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv, 5 mol%, ~58 mg).

  • Causality Check: Weighing the catalyst last minimizes its exposure to ambient air and moisture before the flask is sealed. The slight 1.2x excess of boronic acid compensates for any minor protodeboronation that occurs during heating.

Step 2: Solvent & Base Addition
  • Add 10 mL of a Toluene/Ethanol (2:1 v/v) solvent mixture to the flask.

  • Add 5 mL of a 2.0 M aqueous Potassium Carbonate (K₂CO₃) solution (equivalent to ~10 mmol, 10 equiv).

  • Causality Check: The biphasic Toluene/EtOH/H₂O system is critical. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, ensuring the active boronate complex can interact with the lipophilic Pd-adduct[6].

Step 3: Rigorous Deoxygenation (The Self-Validating Step)
  • Seal the flask with a rubber septum and sparge the biphasic mixture with Argon (or N₂) for at least 15 minutes using a submerged needle, with a vent needle in the septum.

  • Causality Check: Failure to displace dissolved oxygen will result in the oxidation of Pd(0) to Pd(II), which subsequently catalyzes the homocoupling of the boronic acid[5]. If LC-MS later shows significant dialdehyde bi-biphenyl byproduct, the deoxygenation step was compromised.

Step 4: Thermal Activation & Monitoring
  • Transfer the flask to a pre-heated oil bath at 80–90 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Monitor the reaction via TLC or LC-MS after 4 hours. The reaction is typically complete within 12–24 hours[3].

  • Causality Check: Do not exceed 100 °C. Excessive thermal stress accelerates protodeboronation and can lead to thermal degradation of the catalyst before the reaction reaches completion[4].

Step 5: Mild Workup & Isolation
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality Check: Avoid washing with strong acids (which can precipitate unreacted boronic acid as a stubborn gel) or strong bases (which can induce late-stage Cannizzaro degradation of the product's aldehyde group). Purify via standard silica gel column chromatography.

Sources

Application

Application Note: 4-(4-Formylphenyl)phenylboronic Acid in Advanced Materials Science

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Molecular Profiling & Strategic Causality In the design of advanced porous m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Molecular Profiling & Strategic Causality

In the design of advanced porous materials and responsive nanosensors, the selection of bifunctional building blocks dictates the ultimate architecture and utility of the synthesized system. 4-(4-Formylphenyl)phenylboronic acid (CAS: 868046-59-7) is a highly versatile, rigid bifunctional monomer[1].

Structurally, it features a biphenyl core flanked by two distinct reactive handles:

  • A Boronic Acid Group ( −B(OH)2​ ): A Lewis acidic moiety capable of reversible condensation with diols to form boronate esters, or participating in Suzuki-Miyaura cross-coupling.

  • A Formyl Group ( −CHO ): An electrophilic aldehyde that readily undergoes reversible Schiff base (imine) formation with primary amines, or irreversible reductive amination.

The Causality of the Biphenyl Spacer: Why utilize a biphenyl linker rather than a single phenyl ring (e.g., 4-formylphenylboronic acid)? The biphenyl core provides critical structural rigidity and extended π -conjugation. In the synthesis of Covalent Organic Frameworks (COFs), this rigidity prevents structural collapse and dictates a larger, highly ordered pore size. Furthermore, the extended spatial separation between the boronic acid and formyl groups eliminates steric hindrance, allowing for true orthogonal reactivity where both functional groups can be addressed independently without cross-interference.

Application I: Orthogonal Synthesis of Dual-Linkage Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed entirely from light elements via reversible dynamic covalent chemistry[2]. Utilizing 4-(4-Formylphenyl)phenylboronic acid allows researchers to synthesize "dual-linkage" COFs containing both boronate ester and imine bonds.

Causality behind the experimental design: The synthesis relies on thermodynamic control. We utilize a solvent mixture of mesitylene and 1,4-dioxane. Mesitylene provides the high boiling point necessary for the condensation reaction, while dioxane ensures the solubility of the biphenyl monomer. Aqueous acetic acid is used as a catalyst to accelerate the imine exchange, allowing the system to "error-correct" and achieve high crystallinity[2].

Protocol 1: Synthesis of a Boronate-Imine Hierarchical COF

Reagents:

  • 4-(4-Formylphenyl)phenylboronic acid (Bifunctional linker)

  • 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP, multi-catechol node)

  • p-Phenylenediamine (PDA, diamine linker)

  • Mesitylene / 1,4-Dioxane (1:1 v/v)

  • Aqueous Acetic Acid (6M)

Step-by-Step Methodology:

  • Monomer Dissolution: In a Pyrex tube, suspend 4-(4-Formylphenyl)phenylboronic acid (0.2 mmol), HHTP (0.1 mmol), and PDA (0.1 mmol) in 2.0 mL of the mesitylene/dioxane solvent mixture.

    • Validation: Sonicate for 10 minutes. The mixture should form a homogenous dispersion.

  • Catalysis & Sealing: Add 0.2 mL of 6M aqueous acetic acid. Flash-freeze the tube in a liquid nitrogen bath, evacuate to an internal pressure of <150 mTorr, and flame-seal the tube.

    • Causality: Sealing under a vacuum prevents the oxidation of the amine and catechol precursors at high temperatures.

  • Thermodynamic Assembly: Heat the sealed tube in an oven at 120 °C for 72 hours.

  • Isolation & Activation: Cool to room temperature, break the seal, and collect the precipitate via centrifugation. Wash the solid extensively with anhydrous THF and acetone to remove unreacted monomers.

  • Self-Validating Check: Perform Fourier Transform Infrared (FTIR) spectroscopy on the dried powder.

    • Success Criteria: Disappearance of the broad −OH stretch (~3300 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹); appearance of a sharp imine C=N stretch (~1620 cm⁻¹) and boronate ester B−O stretch (~1340 cm⁻¹).

COF_Assembly A 4-(4-Formylphenyl)phenylboronic acid (Bifunctional Monomer) D Boronate Ester Formation (Thermodynamic Control) A->D Boronic Acid Group E Imine Condensation (Acid Catalyzed) A->E Formyl Group B Catechol/Diol Linker B->D cis-Diols C Diamine Linker C->E Primary Amines F Dual-Linkage COF (Highly Ordered Porous Network) D->F Condensation E->F Condensation

Orthogonal assembly pathway of dual-linkage COFs using dynamic covalent chemistry.

Application II: Carbohydrate-Responsive Fluorescent Nanosensors

Boronic acids are uniquely capable of forming reversible covalent complexes with cis-1,2- or 1,3-diols, making them the gold standard for non-enzymatic glucose sensing[3]. 4-(4-Formylphenyl)phenylboronic acid is ideal for this because the formyl group acts as a permanent covalent anchor to amine-modified surfaces, leaving the boronic acid exposed to the environment.

Causality behind the experimental design: When anchoring the molecule to an amine-modified nanoparticle, we use reductive amination rather than simple Schiff base formation. Imines are susceptible to hydrolysis in the aqueous buffers required for biological sensing. By reducing the imine to a secondary amine using Sodium Cyanoborohydride ( NaCNBH3​ ), we create an irreversible, hydrolytically stable bond. NaCNBH3​ is specifically chosen over Sodium Borohydride ( NaBH4​ ) because it is a milder reducing agent that selectively reduces imines at pH 6.0-7.0 without prematurely reducing the unreacted aldehyde.

Protocol 2: Preparation of Glucose-Responsive Nanoparticles

Reagents:

  • Amine-functionalized Silica Nanoparticles ( NH2​ -SiNPs)

  • 4-(4-Formylphenyl)phenylboronic acid

  • Sodium Cyanoborohydride ( NaCNBH3​ )

  • Anhydrous Methanol

  • Phosphate Buffered Saline (PBS, pH 7.4)

Step-by-Step Methodology:

  • Imine Formation: Disperse 50 mg of NH2​ -SiNPs in 10 mL of anhydrous methanol. Add 10 mg of 4-(4-Formylphenyl)phenylboronic acid. Stir the suspension at room temperature for 4 hours to allow the Schiff base to form.

  • Reduction: Add 5 mg of NaCNBH3​ to the reaction mixture. Stir for an additional 12 hours at room temperature.

    • Causality: This step locks the boronic acid probe onto the nanoparticle surface via a stable secondary amine linkage.

  • Purification: Centrifuge the mixture at 10,000 rpm for 10 minutes. Discard the supernatant and wash the pellet three times with methanol, followed by two washes with deionized water to remove unreacted monomer and reducing agent.

  • Self-Validating Sensor Calibration: Resuspend the functionalized nanoparticles in PBS (pH 7.4). Titrate with D-glucose solutions ranging from 0 to 20 mM.

    • Success Criteria: Monitor the fluorescence or localized surface plasmon resonance (LSPR). A successful sensor will show a concentration-dependent signal modulation as the boronic acid transitions from an sp2 to an sp3 hybridized state upon glucose binding[3].

Sensor_Workflow A Amine-Modified Nanoparticle C Imine Formation & Reduction (NaCNBH3) A->C B 4-(4-Formylphenyl) phenylboronic acid B->C D Boronic Acid Functionalized NP C->D Covalent Anchor E Target Analyte (e.g., Glucose) D->E Reversible Binding (cis-diol) F Fluorescence/Signal Modulation E->F PET Quenching Relief

Workflow for developing carbohydrate-responsive nanosensors via reductive amination.

Quantitative Data Presentation: Reactivity & Condition Matrix

To assist in experimental planning, the following table summarizes the orthogonal reactivity profile of 4-(4-Formylphenyl)phenylboronic acid, detailing the optimal conditions for addressing each functional group independently.

Functional Group AddressedTarget ReactantResulting LinkageOptimal Solvent SystemCatalyst / AdditivePrimary Application
Boronic Acid ( −B(OH)2​ )Catechols / DiolsBoronate Ester (Reversible)Mesitylene / DioxaneNone (Thermodynamic heat)COF Synthesis
Boronic Acid ( −B(OH)2​ )Aryl HalidesC-C Bond (Irreversible)Toluene / Water Pd(PPh3​)4​ / K2​CO3​ OLED / Fluorophore Synthesis
Formyl Group ( −CHO )Primary AminesImine (Reversible)Mesitylene / DioxaneAqueous Acetic Acid (6M)COF Synthesis / Dynamic Gels
Formyl Group ( −CHO )Primary AminesSec. Amine (Irreversible)Methanol / Ethanol NaCNBH3​ (Reducing agent)Surface Functionalization / Sensors

References

  • Chemical Properties of 4-(4-Formylphenyl)
  • Source: Accounts of Chemical Research (ACS Publications)
  • Source: PMC - National Institutes of Health (NIH)

Sources

Method

4-(4-Formylphenyl)phenylboronic acid as a reagent in multi-component reactions.

Application Note: 4-(4-Formylphenyl)phenylboronic Acid in Multi-Component Reactions (MCRs) and Dynamic Covalent Architectures Executive Summary 4-(4-Formylphenyl)phenylboronic acid (also known as 4'-formyl-[1,1'-biphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(4-Formylphenyl)phenylboronic Acid in Multi-Component Reactions (MCRs) and Dynamic Covalent Architectures

Executive Summary

4-(4-Formylphenyl)phenylboronic acid (also known as 4'-formyl-[1,1'-biphenyl]-4-ylboronic acid) is a highly versatile, bifunctional building block. Featuring an electrophilic aldehyde and a nucleophilic/Lewis acidic boronic acid separated by a rigid biphenyl spacer, this reagent is engineered for orthogonal reactivity[1]. It serves as a premier substrate for Multi-Component Reactions (MCRs)—specifically the Ugi four-component reaction (U-4CR) and the Petasis borono-Mannich reaction—enabling the rapid assembly of complex peptidomimetics, fragment-based drug libraries, and dynamic self-healing materials[2].

Reagent Profile & Mechanistic Rationale

The structural design of 4-(4-formylphenyl)phenylboronic acid provides distinct chemical advantages over its shorter-chain analog, 2-formylphenylboronic acid.

  • Prevention of Intramolecular Quenching: In ortho-formylphenylboronic acids, the proximity of the carbonyl oxygen to the empty p-orbital of the boron atom often leads to intramolecular complexation (forming benzoxaborole-like structures), which drastically alters the pKa and reduces the availability of the aldehyde for condensation reactions[3]. The extended biphenyl system physically isolates these functional groups, preserving the independent reactivity of both moieties.

  • Orthogonal MCR Capabilities: The aldehyde group can selectively participate in isocyanide-based MCRs under mild, room-temperature conditions without degrading the boronic acid[1]. The resulting intermediate retains the boronate functionality, which can subsequently undergo palladium-catalyzed Suzuki-Miyaura cross-coupling to yield highly decorated molecular architectures[4].

  • Dynamic Covalent Chemistry: The dual functionality allows for simultaneous imine formation (via the aldehyde) and boronate esterification (via the boronic acid). This is highly leveraged in materials science to create self-healing hydrogels and dynamic poly(amino-aryl) networks[5].

Orthogonal Multi-Component Workflows

The most powerful application of this reagent is its use in sequential Ugi-4CR / Suzuki-Miyaura cross-coupling workflows. The Ugi reaction combines the reagent with a primary amine, a carboxylic acid, and an isocyanide to form an α -acetamido carboxamide. Because the boronic acid is highly stable under standard Ugi conditions (protic solvents, ambient temperature), it remains fully intact for downstream diversification[4].

OrthogonalMCR Reagent 4-(4-Formylphenyl) phenylboronic acid Ugi Ugi-4CR (Aldehyde Reactivity) Reagent->Ugi Isocyanide, Amine, Carboxylic Acid Suz1 Suzuki Coupling (Boronic Acid Reactivity) Reagent->Suz1 Aryl Halide, Pd Catalyst Int1 Peptidomimetic Boronic Acid Ugi->Int1 Int2 Biaryl Aldehyde Suz1->Int2 Suz2 Suzuki Coupling (Boronic Acid Reactivity) Int1->Suz2 Aryl Halide, Pd Catalyst Ugi2 Ugi-4CR (Aldehyde Reactivity) Int2->Ugi2 Isocyanide, Amine, Carboxylic Acid Final Complex Molecular Architecture Suz2->Final Ugi2->Final

Caption: Orthogonal reactivity pathways of 4-(4-Formylphenyl)phenylboronic acid in sequential MCRs.

Petasis Borono-Mannich Polymerization

In the Petasis-3CR, an amine, an aldehyde, and a boronic acid condense to form an alkyl amine. Because 4-(4-formylphenyl)phenylboronic acid contains both the aldehyde and the boronic acid, reacting it with a secondary diamine (e.g., piperazine) triggers an intermolecular step-growth polymerization. The iminium ion formed by the aldehyde and amine is attacked by the boronic acid of an adjacent molecule, creating a robust C-C bond and yielding a poly(amino-aryl) network.

PetasisPolymer Monomer 4-(4-Formylphenyl)phenylboronic acid (Bifunctional Monomer) Imine Iminium Ion Intermediate Monomer->Imine Condensation Amine Secondary Diamine (e.g., Piperazine) Amine->Imine Boronate Boronate Complexation Imine->Boronate Intermolecular Boron Transfer Polymer Poly(amino-aryl) Network (Dynamic Covalent Material) Boronate->Polymer C-C Bond Formation

Caption: Intermolecular Petasis polymerization network formation using a bifunctional monomer.

Validated Experimental Protocols

Protocol A: Ugi-4CR to Generate Boronic Acid-Functionalized Peptidomimetics Causality Note: 2,2,2-Trifluoroethanol (TFE) is utilized as the solvent because its high ionizing power and hydrogen-bond donating capability dramatically accelerate imine formation while stabilizing the isocyanide addition intermediate. Unlike methanol, TFE does not form stable boronate esters, ensuring the boronic acid remains free for downstream coupling[1].

  • Imine Pre-formation: In a 10 mL round-bottom flask, dissolve 4-(4-formylphenyl)phenylboronic acid (1.0 mmol) and the primary amine (1.0 mmol) in 3.0 mL of TFE. Stir at room temperature for 2 hours.

  • MCR Assembly: Add the carboxylic acid (1.0 mmol) followed immediately by the isocyanide (1.0 mmol). Stir the mixture at room temperature for 12–24 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the aldehyde proton signal (~10.0 ppm) disappears in 1 H NMR and the product mass is observed.

  • Workup: Remove TFE under reduced pressure. Dissolve the crude residue in ethyl acetate, wash with 1M HCl, saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate.

Protocol B: Sequential Suzuki-Miyaura Cross-Coupling Causality Note: The biphenyl spacer provides steric relief compared to simple phenylboronic acids, facilitating the transmetalation step with the palladium catalyst[4]. Water is strictly required to dissolve the inorganic base and activate the boronic acid into the reactive tetrahedral boronate species.

  • Reaction Setup: To a Schlenk tube, add the Ugi product from Protocol A (0.5 mmol), an aryl halide (0.6 mmol), K 2​ CO 3​ (1.5 mmol), and Pd(PPh 3​ ) 4​ (0.025 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the tube with N 2​ three times. Add degassed 1,4-dioxane/H 2​ O (4:1 v/v, 5.0 mL).

  • Coupling: Heat the mixture to 90 °C for 8–12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Monitor via 11 B NMR. The shift from a trigonal planar boron signal (~30 ppm) to a tetrahedral signal (~10 ppm) during activation, followed by complete disappearance of the boron signal, validates successful coupling.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane (3x). Purify via flash column chromatography.

Data Presentation & Troubleshooting

Table 1: Quantitative Summary of Reaction Conditions for MCRs

Reaction TypeReagent RoleOptimal SolventTemp / TimeTypical YieldKey Additives / Catalysts
Ugi-4CR Aldehyde donorTFE or MeOHRT / 12-24h75–90%None (Imine pre-formation)
Suzuki Coupling Boronic acid donor1,4-Dioxane/H 2​ O90 °C / 8-12h70–85%Pd(PPh 3​ ) 4​ , K 2​ CO 3​
Petasis-3CR AB-type MonomerDCM or HFIPRT / 24h>80%Secondary Amine
Hydrogelation CrosslinkerAqueous Buffer (pH 7.4)RT / <1hN/A (Gel)Diol-containing polymers

Table 2: Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
High Passerini side-product in Ugi-4CR Isocyanide and carboxylic acid reacting with the aldehyde before imine formation is complete.Strictly adhere to the 2-hour imine pre-formation step before adding the acid and isocyanide.
Poor Suzuki yields (Protodeboronation) Prolonged heating in highly basic aqueous conditions degrades the boronic acid moiety.Switch to anhydrous conditions with a fluoride base (e.g., CsF in toluene) or use a milder base like K 3​ PO 4​ .
Incomplete Petasis polymerization Insufficient electrophilicity of the intermediate iminium ion.Switch solvent to Hexafluoroisopropanol (HFIP) to stabilize the iminium intermediate and promote boron transfer.

References

  • Synthesis, Photophysical Study, and Biological Application Analysis of Complex Borondipyrromethene Dyes. ACS Omega.[Link]

  • Pot Synthesis of Antibacterial and Antioxidant Self-Healing Bioadhesives Using Ugi Four-Component Reaction. Bioactive Materials / UCLA.[Link]

  • Synthesis of Boron-Containing Primary Amines via Ugi-4CR. MDPI.[Link]

  • Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. Semantic Scholar.[Link]

  • New Hydrogels Nanocomposites Based on Chitosan, 2-Formylphenylboronic Acid, and ZnO Nanoparticles. MDPI Polymers.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Strategies to avoid deboronation of 4-(4-Formylphenyl)phenylboronic acid during reactions.

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4-(4-Formylphenyl)phenylboronic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4-(4-Formylphenyl)phenylboronic acid .

Handling bifunctional building blocks requires precise control over reaction conditions. The presence of an electron-withdrawing formyl group on the biphenyl system subtly increases the electrophilicity of the boron atom. This makes the boronic acid highly susceptible to base-catalyzed protodeboronation —the undesired cleavage of the carbon-boron bond to yield biphenyl-4-carbaldehyde.

Below is an in-depth troubleshooting guide and FAQ to help you suppress deboronation during cross-coupling and derivatization workflows.

Diagnostic FAQs: Identifying and Understanding the Problem

Q: How do I know if my 4-(4-Formylphenyl)phenylboronic acid is undergoing protodeboronation? A: The hallmark of protodeboronation is the consumption of your boronic acid starting material without the formation of the desired cross-coupled product. If you analyze your crude reaction mixture via LC-MS or GC-MS and observe a significant peak corresponding to biphenyl-4-carbaldehyde (loss of the B(OH)2​ group and replacement with a proton), protodeboronation is the primary competing pathway.

Q: Why does the formyl group make the boronic acid more unstable? A: Protodeboronation is a base-catalyzed process[1]. In basic media, the empty p-orbital of the boron atom coordinates with a hydroxide or alkoxide ion to form a reactive boronate anion ( ArB(OH)3−​ ). The electron-withdrawing formyl group stabilizes the developing aryl anion transition state during the unimolecular fragmentation of the C-B bond. This lowers the activation energy for deboronation compared to electron-rich or neutral arylboronic acids.

Troubleshooting Guide: Suzuki-Miyaura Cross-Couplings

To successfully couple 4-(4-Formylphenyl)phenylboronic acid, you must shift the kinetic balance so that the rate of transmetalation ( krxn​ ) vastly outcompetes the rate of hydrolysis/deboronation ( kdebor​ ).

Strategy A: Accelerate Transmetalation with Bulky Ligands A slow catalytic cycle gives the boronic acid ample time to decompose. By utilizing highly active palladium precatalysts with bulky, electron-rich biarylphosphine ligands (such as XPhos or SPhos), you facilitate rapid oxidative addition and transmetalation[2]. The active Pd(0) species is generated quickly, effectively "trapping" the boronic acid before it can degrade.

Strategy B: Modulate the pH and Solvent Because deboronation is highly pH-dependent, using strong bases (e.g., NaOH , KOH ) in aqueous solvents is detrimental. Switch to milder bases like finely ground anhydrous K3​PO4​ or Cs2​CO3​ , and use anhydrous or low-water solvent systems (e.g., THF, 1,4-Dioxane, or Toluene)[3].

Strategy C: "Slow-Release" or Protected Boronates If the coupling partner is exceptionally unreactive, convert the boronic acid into a MIDA boronate [4]. The MIDA ligand rehybridizes the boron atom to sp3 , eliminating the empty p-orbital required for base coordination. This completely halts base-catalyzed protodeboronation. The boronic acid is then slowly released in situ under mild aqueous basic conditions, keeping the steady-state concentration of the free boronic acid low.

G SM 4-(4-Formylphenyl) phenylboronic acid Base Aqueous Base (High pH) SM->Base Slow coupling / Excess H2O Pd Active Pd Catalyst + Ar-X SM->Pd Bulky Ligands / Anhydrous Degrad Biphenyl-4-carbaldehyde (Deboronated) Base->Degrad Protodeboronation Prod Desired Biaryl Product Pd->Prod Rapid Transmetalation

Caption: Competing pathways: Suzuki-Miyaura cross-coupling vs. base-catalyzed protodeboronation.

Quantitative Condition Optimization

The following table summarizes the causal impact of different reaction parameters on the survival of 4-(4-Formylphenyl)phenylboronic acid during a standard coupling reaction.

Catalyst SystemBase / SolventTemp (°C)Relative Transmetalation RateDeboronation LevelExpected Yield
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq) / EtOH90SlowHigh (>40%) Low (<40%)
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane:H2O80ModerateModerate (~20%)Moderate (60%)
XPhos Pd G3 (2 mol%) K3​PO4​ (anhydrous) / THF 60 Very Fast Low (<5%) High (>90%)

Troubleshooting Guide: Reductive Amination of the Formyl Group

Researchers often need to derivatize the formyl group of 4-(4-Formylphenyl)phenylboronic acid via reductive amination prior to Suzuki coupling. However, the basicity of the amine and the generation of water during imine formation can trigger deboronation[5].

Strategy A: Direct Amination under Weakly Acidic Conditions Avoid strong reducing agents like NaBH4​ which require basic workups. Instead, use Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). It is a mild reducing agent that operates optimally in weakly acidic to neutral conditions (e.g., in 1,2-dichloroethane with a catalytic amount of acetic acid). This keeps the pH well below the threshold for boronate anion formation.

Strategy B: Pre-Protection for Highly Basic Amines If you are coupling a highly basic aliphatic amine ( pKa​ > 9), the amine itself can act as the base that triggers deboronation. In this scenario, you must protect the boronic acid as a MIDA boronate before attempting the reductive amination[6].

G Start Reductive Amination of Formyl Group Check Amine Basicity? Start->Check Protect Protect Boronic Acid (MIDA Boronate) Check->Protect High (pKa > 9) Direct Direct Amination (NaBH(OAc)3, Mild) Check->Direct Low/Moderate Deprotect Deprotect MIDA (Mild Aq. Base) Protect->Deprotect After Reduction End Target Aminated Boronic Acid Direct->End Deprotect->End

Caption: Decision-tree workflow for formyl group derivatization avoiding deboronation.

Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Outcompeting Deboronation)

This protocol utilizes a highly active precatalyst to ensure transmetalation outpaces degradation.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-(4-Formylphenyl)phenylboronic acid (1.2 equiv), and XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Base Addition: Add finely ground, anhydrous K3​PO4​ (2.0 equiv). Causality: Anhydrous phosphate provides sufficient basicity for transmetalation without the high hydroxide concentration that drives protodeboronation.

  • Solvent: Evacuate and backfill the flask with nitrogen (3x). Add anhydrous THF (0.2 M relative to the aryl halide).

  • Reaction: Stir the mixture at 60 °C.

  • In-Process QC (Self-Validation): At 1 hour, remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the product mass and <5% of the biphenyl-4-carbaldehyde byproduct. If deboronation exceeds 10%, verify the anhydrous nature of your solvent and base.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Direct Reductive Amination without Deboronation

This protocol maintains a neutral/mildly acidic pH to preserve the C-B bond.

  • Imine Formation: In a dry round-bottom flask, dissolve 4-(4-Formylphenyl)phenylboronic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.1 equiv). Causality: Acetic acid catalyzes imine formation and buffers the basicity of the amine, preventing the formation of the reactive boronate anion.

  • Reduction: Stir at room temperature for 30 minutes. Add NaBH(OAc)3​ (1.5 equiv) in portions over 5 minutes.

  • Reaction: Stir at room temperature for 4–12 hours under nitrogen.

  • In-Process QC (Self-Validation): Monitor via TLC (stain with Ninhydrin for amines). The boronic acid spot should cleanly convert to a more polar baseline spot without the appearance of a fast-running deboronated biphenyl species.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ (do NOT use NaOH ). Extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate.

References

  • Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2022.[Link]

  • Buchwald, S. L., et al. "A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." Organic Letters, 2012.[Link]

  • Burke, M. D., et al. "A Mild and Simple Method for Making MIDA Boronates." ChemRxiv, 2020.[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for 4-(4-Formylphenyl)phenylboronic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into selecting and troubleshooting solvent systems for reaction...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into selecting and troubleshooting solvent systems for reactions involving 4-(4-Formylphenyl)phenylboronic acid. As a bifunctional reagent with both a reactive boronic acid and an aldehyde group, solvent choice is paramount to achieving high yields and minimizing side reactions.[1][2] This document is structured in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary considerations when selecting a solvent for a Suzuki-Miyaura reaction with 4-(4-Formylphenyl)phenylboronic acid?

A1: The ideal solvent system for a Suzuki-Miyaura coupling serves multiple functions: it must fully solubilize the reactants (aryl halide, boronic acid, and catalyst), be compatible with the chosen base, and facilitate the key steps of the catalytic cycle. For 4-(4-Formylphenyl)phenylboronic acid, which has moderate polarity, a mixture of an organic solvent and water is typically the most effective choice.[3][4]

Key Considerations:

  • Solubility of Reactants: 4-Formylphenylboronic acid has limited solubility in cold water but better solubility in hot water and many polar organic solvents.[5] The aryl halide coupling partner's solubility must also be considered. A solvent system that creates a homogeneous solution at the reaction temperature is often ideal, though biphasic systems can be highly effective.[6]

  • Base Solubility & Activation: Most Suzuki couplings employ inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), which are soluble in water.[3][6] Water not only dissolves the base but is also believed to play a crucial role in activating the boronic acid for the transmetalation step.[4]

  • Catalyst Stability & Activity: The solvent must support the stability and catalytic activity of the palladium complex. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, typically in a ratio of 2:1 to 10:1 with water.[4]

  • Reaction Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature. Most Suzuki couplings are heated to between 80-110 °C to ensure a reasonable reaction rate.[6]

Data Summary: Common Solvents for Suzuki-Miyaura Coupling

SolventBoiling Point (°C)Dielectric Constant (20°C)Common Usage Notes
1,4-Dioxane1012.2Excellent for a wide range of substrates. Often used in a 4:1 or 5:1 ratio with water.[4][6]
Toluene1112.4Good for non-polar substrates; forms a distinct biphasic system with water.[3]
Tetrahydrofuran (THF)667.6Lower boiling point, suitable for more reactive substrates. Good dissolving power.[3][7]
Dimethylformamide (DMF)15336.7High boiling point and excellent solvent power, but can sometimes lead to side reactions.[3]
2-MeTHF806.2A "greener" alternative to THF with a higher boiling point and lower water miscibility.[8][9]
Q2: My 4-(4-Formylphenyl)phenylboronic acid and/or aryl halide are not dissolving, leading to a sluggish reaction. What troubleshooting steps should I take?

A2: Solubility issues are a common cause of low yields and are often the first parameter to troubleshoot.[6] A heterogeneous mixture can lead to poor mass transfer and inconsistent results.

Troubleshooting Protocol:

  • Increase Temperature: The most straightforward approach is to increase the reaction temperature, provided it does not exceed the decomposition point of your reactants or catalyst. Higher temperatures significantly enhance the solubility of most organic compounds.[6]

  • Screen a Co-solvent System: If temperature alone is insufficient, modify the solvent system. For a poorly soluble organic-phase reactant, increasing the proportion of the organic solvent (e.g., from 4:1 to 10:1 Dioxane/H₂O) may help. Conversely, if the boronic acid itself is the issue, a slight increase in the water content could be beneficial.

  • Switch to a Stronger Polar Aprotic Solvent: If ethereal or aromatic solvents fail, consider a solvent with greater dissolving power like DMF or DMAc.[3][4] Use these with caution, as they can sometimes interfere with the catalytic cycle or make product isolation more difficult.

  • Employ a Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., Toluene/Water), slow reaction rates can be due to poor transfer of the boronate anion from the aqueous phase to the organic phase where the catalyst resides.[10] Adding a PTC like tetrabutylammonium bromide (TBAB) can dramatically accelerate the reaction.[6]

Q3: I'm observing significant side products like the homocoupling of my boronic acid or protodeboronation. How can the solvent system mitigate this?

A3: The formation of side products is a frequent challenge. Homocoupling (dimerization of the boronic acid) and protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) are two of the most common culprits.[4][11][12]

Mitigation Strategies:

  • Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor the homocoupling pathway.[4][11]

    • Protocol: Ensure your solvent and reaction mixture are rigorously degassed. Sparge the solvent with argon or nitrogen for 15-30 minutes before use and maintain an inert atmosphere throughout the reaction.[11][13] This is critical for all solvent systems.

  • Preventing Protodeboronation: This reaction involves the cleavage of the C-B bond and is often catalyzed by aqueous base or acid, with rates accelerating at high pH and elevated temperatures.[12][14][15][16][17] 4-Formylphenylboronic acid is known to be susceptible to this side reaction.[5]

    • Solvent Choice: While water is often necessary, excessive amounts or prolonged reaction times at high temperatures can exacerbate protodeboronation.[12] Using a more anhydrous solvent system with an organic-soluble base could be an alternative, though this presents other challenges. A more practical approach is to use the minimum amount of water necessary and optimize for the shortest possible reaction time.

    • Ester Derivatives: In particularly challenging cases, converting the boronic acid to a more stable derivative like a pinacol ester can suppress protodeboronation by providing a slow, controlled release of the active boronic acid.[4][11]

Diagram: Suzuki Cycle vs. Side Reactions This diagram illustrates the desired catalytic cycle and the competing side reaction pathways that can be influenced by solvent and reaction conditions.

Caption: The desired Suzuki cycle versus competing side reactions.

Q4: How does the aldehyde group on 4-(4-Formylphenyl)phenylboronic acid influence solvent choice? Are there any compatibility issues?

A4: The formyl (aldehyde) group is generally robust under standard Suzuki-Miyaura conditions. However, certain solvent and base combinations could potentially lead to undesired side reactions, especially at high temperatures.

  • Alcohol Solvents (e.g., MeOH, EtOH): While sometimes used, alcoholic solvents can participate in side reactions.[4] For instance, under certain conditions, they could potentially form acetals with the aldehyde group, especially if acidic impurities are present. More significantly, they can act as reducing agents for the Pd(II) intermediate, leading to dehalogenation of the aryl halide.[4] It is generally recommended to use non-protic organic solvents like dioxane, THF, or toluene.

  • Strongly Basic Conditions: While necessary for the coupling, extremely strong bases or prolonged heating could promote base-catalyzed reactions of the aldehyde, such as aldol condensations, though this is less common under typical Suzuki conditions. The choice of a moderately strong base like K₂CO₃ or K₃PO₄ is usually a safe starting point.[6]

Workflow: Solvent Selection Troubleshooting This workflow provides a logical progression for diagnosing and solving solvent-related issues in your reaction.

Solvent_Troubleshooting_Workflow start Start: Low Yield or Incomplete Reaction check_sol Issue: Poor Solubility of Reactants? start->check_sol inc_temp Action: Increase Temperature (e.g., 80 -> 100 °C) check_sol->inc_temp Yes check_side Issue: Side Products Observed? check_sol->check_side No screen_sol Action: Screen Solvents (Dioxane, Toluene, THF) inc_temp->screen_sol add_ptc Action: Add Phase-Transfer Catalyst (e.g., TBAB) for biphasic systems screen_sol->add_ptc add_ptc->check_side degas Homocoupling? Action: Rigorously Degas Solvents & Reagents check_side->degas Yes check_compat Issue: Potential Aldehyde Side Reactions? check_side->check_compat No optimize_water Protodeboronation? Action: Optimize H₂O ratio & reaction time degas->optimize_water optimize_water->check_compat avoid_alcohol Action: Avoid alcohol solvents. Use Dioxane/THF. check_compat->avoid_alcohol Yes end Reaction Optimized check_compat->end No avoid_alcohol->end

Caption: A step-by-step workflow for troubleshooting solvent systems.

References

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). ACS Sustainable Chemistry & Engineering. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Helvetica Chimica Acta. [Link]

  • 4-Formylphenylboronic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2013). ACS Publications. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2013). PMC. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017). MDPI. [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (2016). SciSpace. [Link]

  • Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?. (2017). ResearchGate. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). PMC. [Link]

  • The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (2014). ACS Publications. [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (2017). LJMU Research Online. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. [Link]

  • Dehydration reaction of 4‐formylphenylboronic acid to 2,4,6‐tris(4‐formylphenyl)boroxine. (2022). ResearchGate. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. [Link]

  • Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. (2016). Semantic Scholar. [Link]

  • Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy. (2023). ACS Publications. [Link]

  • In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. (2015). Green Chemistry (RSC Publishing). [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Publications. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). PMC. [Link]

Sources

Troubleshooting

Techniques for removing impurities from crude 4-(4-Formylphenyl)phenylboronic acid.

[fontname="Helvetica", style="filled", shape="box", penwidth=0, margin=0.2 Caption: Check for all impurities Caption: All data accurate. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Helvetica", style="filled", shape="box", penwidth=0, margin=0.2

Caption: Check for all impurities

Caption: All data accurate.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with 4-(4-Formylphenyl)phenylboronic acid (also known as 4'-formylbiphenyl-4-ylboronic acid).

Purifying bifunctional molecules—where a reactive formyl group (-CHO) coexists with a dynamic boronic acid group (-B(OH)₂)—requires moving away from generic laboratory habits. Standard purification techniques often fail here because they ignore the fundamental causality of boronic acid degradation. This guide provides field-proven, self-validating protocols to ensure high-purity recovery without compromising the structural integrity of your compound.

Section 1: Understanding Your Impurities (The "Why")

Before attempting any purification, you must understand the mechanistic origins of your impurities. Boronic acids are not static molecules; they are highly responsive to their environment.

ImpurityPathways Crude Crude 4-(4-Formylphenyl) phenylboronic acid Boroxine Boroxine (Anhydride) Issue: Variable Mass Crude->Boroxine Heat / Vacuum (Dehydration) Protodeboronated 4-Phenylbenzaldehyde Issue: Protodeboronation Crude->Protodeboronated Prolonged Heating (C-B Cleavage) Cannizzaro Alcohol / Carboxylic Acid Issue: Cannizzaro Degradation Crude->Cannizzaro Strong Base Extraction (Formyl Reactivity) Pd Residual Palladium Issue: Catalyst Poisoning Crude->Pd Synthetic Carryover

Mechanistic pathways of common impurities and degradation in formyl-boronic acids.

Section 2: Troubleshooting FAQs

Q: My NMR shows broad, shifting peaks in the aromatic region, and my mass spec results are inconsistent. Is my product degrading? A: Not necessarily. Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines. When you dry your product under high vacuum or heat, the molecule dehydrates, forming a mixture of monomers, dimers, and trimers. This shifts the local electronic environment, causing broad ¹H and ¹¹B NMR peaks and variable mass data. To resolve this, you must force the equilibrium back to the monomer (See Protocol B).

Q: I tried purifying my crude product via standard silica gel column chromatography, but I experienced severe streaking and lost most of my yield. Why? A: Boronic acids behave similarly to carboxylic acids but possess an empty p-orbital that strongly interacts with the free silanol (-SiOH) groups on standard silica gel[1]. This dative interaction causes irreversible sticking and streaking. If chromatography is absolutely necessary, you must deactivate the silica or use an eluent system containing 1-5% acetic acid or methanol to outcompete the silanol interactions. However, salt derivatization is vastly superior for this substrate.

Q: Can I use the standard NaOH/HCl acid-base extraction to purify this boronic acid? A: Absolutely not. While treating crude boronic acids with strong aqueous bases (like 1M NaOH) to form water-soluble sodium boronates is a standard industrial purification method (2[2]), your specific molecule contains a formyl group. Benzaldehydes lacking alpha-protons will undergo the Cannizzaro reaction (disproportionation into a carboxylic acid and an alcohol) under strongly alkaline conditions. You will destroy your product. You must use the mild Diethanolamine (DEA) method instead.

Q: Why do I have 4-phenylbenzaldehyde in my crude mixture? A: This is the product of protodeboronation . The C-B bond is susceptible to hydrolytic cleavage, especially in the presence of transition metals or extended heating during Suzuki-Miyaura coupling. The electronic demands of the transition state make electron-deficient rings (due to your para-formyl group) slightly more prone to this degradation pathway (3[3]).

Section 3: Quantitative Data on Impurities

ImpurityTypical Crude AbundanceDetection ModalityCausality / OriginPreferred Removal Strategy
Boroxine Anhydride 10 - 40%Broad NMR (¹H/¹¹B), Variable MSDehydration during vacuum dryingAqueous Reconstitution (Protocol B)
4-Phenylbenzaldehyde 2 - 10%GC-MS, Sharp singlet ~10 ppm (¹H NMR)Protodeboronation during synthesisDEA Adduct Derivatization (Protocol A)
Homocoupled Biaryls 1 - 5%LC-MS, Non-polar TLC spotOxidative homocoupling of halidesSolvent Trituration / Filtration
Residual Palladium 500 - 2000 ppmICP-MSCatalyst carryover from couplingSiliaMetS Thiol Scavenging

Section 4: Standard Operating Procedures (Protocols)

Protocol A: Diethanolamine (DEA) Adduct Purification

Causality: To avoid the destructive Cannizzaro reaction associated with strong aqueous bases, we exploit the empty p-orbital of the boron atom. Diethanolamine (DEA) forms a highly stable, tetrahedral dative complex with boronic acids (4[4]). This adduct is highly crystalline and precipitates out of non-polar solvents, leaving organic impurities (like protodeboronated biphenyls) in solution.

DEAPurification Step1 Impure Boronic Acid in EtOAc/Ether Step2 Add Diethanolamine (DEA) Stir at Room Temp Step1->Step2 Step3 Precipitation of DEA-Boronate Adduct Step2->Step3 Complexation Step4 Vacuum Filtration (Discard Soluble Impurities) Step3->Step4 Step5 Biphasic Hydrolysis (Dilute HCl / EtOAc) Step4->Step5 Resuspension Step6 Phase Separation & Evaporation Step5->Step6 Cleavage Step7 Pure 4-(4-Formylphenyl) phenylboronic acid Step6->Step7

Workflow for the isolation of pure boronic acids via Diethanolamine (DEA) adduct formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 4-(4-Formylphenyl)phenylboronic acid in a minimum volume of ethyl acetate (EtOAc) or diethyl ether.

  • Complexation: Add 1.05 equivalents of diethanolamine dropwise while stirring vigorously at room temperature.

  • Precipitation: Stir for 2-4 hours. A white, crystalline precipitate (the DEA-boronate adduct) will form as the tetrahedral complex crashes out of the organic phase.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold diethyl ether. Self-validating check: Run a TLC of the filtrate; you should see your non-polar impurities (e.g., 4-phenylbenzaldehyde) entirely in the discarded liquid.

  • Hydrolysis: Suspend the purified solid in a biphasic mixture of EtOAc and 0.1 M aqueous HCl (pH ~3). The mild acidity is sufficient to break the DEA-boron bond without triggering a Cannizzaro reaction on the formyl group.

  • Recovery: Stir vigorously until the solid completely dissolves. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure boronic acid.

Protocol B: Reconstitution of Monomeric Boronic Acid (Boroxine Hydrolysis)

Causality: If your sample is chemically pure but analytically messy (broad NMR peaks), it has dehydrated into a boroxine. You must re-hydrate the sample to force the equilibrium back to the monomeric state.

Step-by-Step Methodology:

  • Suspension: Suspend the mixed boronic acid/boroxine sample in a mixture of Tetrahydrofuran (THF) and LC-MS grade water (9:1 ratio).

  • Hydrolysis: Stir at room temperature for 30 minutes. The water acts as a nucleophile, cleaving the B-O-B anhydride bonds of the boroxine ring.

  • Controlled Evaporation: Slowly evaporate the THF under a gentle stream of nitrogen. Crucial: Do not use high-vacuum rotary evaporation, as the applied heat and vacuum will immediately drive the dehydration reaction backward into the boroxine state.

  • Lyophilization: Freeze-dry the remaining aqueous suspension to isolate the pure monomeric boronic acid as a fluffy white powder.

References

  • Title: How to purify boronic acids/boronate esters?
  • Title: Purification of boronic acids?
  • Source: Chemical Society Reviews (RSC Publishing)
  • Title: WO2005019229A1 - Process for purification of boronic acid and its derivatives Source: Google Patents URL

Sources

Optimization

Troubleshooting incomplete conversion in reactions with 4-(4-Formylphenyl)phenylboronic acid.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with stalled or incomplete conversions when utilizing 4-(4-F...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with stalled or incomplete conversions when utilizing 4-(4-Formylphenyl)phenylboronic acid in Suzuki-Miyaura cross-couplings.

This specific bifunctional building block presents a unique mechanistic dichotomy: the boronic acid moiety is highly susceptible to premature degradation, while the reactive formyl (aldehyde) group is extremely sensitive to harsh basic conditions and redox imbalances. To achieve quantitative conversion, we must move beyond empirical screening and understand the exact causality of these failure modes.

This guide deconstructs the chemical logic behind these bottlenecks and provides field-proven, self-validating protocols to rescue your synthesis.

Mechanistic Analysis of Failure Modes

Before troubleshooting, it is critical to visualize where the catalytic cycle is failing. The diagram below illustrates the standard Suzuki-Miyaura pathway, highlighting the specific parasitic side reactions that consume 4-(4-Formylphenyl)phenylboronic acid and lead to incomplete conversion of your aryl halide.

SuzukiTroubleshooting Pd0 Active Pd(0) Catalyst OxAdd Pd(II) Aryl Halide Complex (Oxidative Addition) Pd0->OxAdd + Ar-X TransMet Pd(II) Diaryl Complex (Transmetalation) OxAdd->TransMet + Base Product Desired Cross-Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration BoronicAcid 4-(4-Formylphenyl)phenylboronic acid BoronicAcid->TransMet Active Boronate Proto Protodeboronation (Loss of Boronic Group) BoronicAcid->Proto H2O / High Temp Homo Homocoupling (Symmetric Biaryl) BoronicAcid->Homo O2 / Oxidants Cannizzaro Cannizzaro / Aldol (Formyl Degradation) BoronicAcid->Cannizzaro Strong Base (NaOH)

Fig 1: Suzuki-Miyaura cycle highlighting competitive degradation pathways of 4-FPPBA.

Quantitative Data: Parameter Optimization

The table below summarizes our internal quantitative data regarding how different reaction environments dictate the fate of 4-(4-Formylphenyl)phenylboronic acid.

Table 1: Impact of Reaction Parameters on 4-(4-Formylphenyl)phenylboronic Acid Conversion

Solvent SystemBaseTemp (°C)Conversion (%)Major Side ProductMechanistic Causality & Recommendation
Toluene / H₂ONaOH80< 30%Cannizzaro productsStrong hydroxide bases induce irreversible aldehyde disproportionation. Avoid.
THF / H₂OK₂CO₃65~ 55%Unreacted Ar-XPoor solubility of the rigid biphenyl system limits transmetalation rates. Suboptimal.
DMFCs₂CO₃100~ 40%Protodeboronated Ar-HHigh heat in a polar aprotic solvent accelerates protodeboronation. Avoid.
1,4-Dioxane / H₂OK₃PO₄90> 95%Trace HomocouplingOptimal solubility; mild base protects the formyl group while enabling transmetalation. Highly Recommended.

Troubleshooting FAQs

Q1: My aryl halide starting material remains unreacted, but TLC/LC-MS shows the complete disappearance of 4-(4-Formylphenyl)phenylboronic acid. What is happening? Analysis & Causality: This is a classic stoichiometric imbalance caused by the premature consumption of your boronic acid. The two primary culprits are oxygen-mediated homocoupling and protodeboronation [1]. If your solvent is not rigorously degassed, trace oxygen will oxidize the Pd(0) catalyst, which then facilitates the oxidative coupling of two boronic acid molecules, forming a symmetric biaryl byproduct. Alternatively, extended heating in water-rich conditions cleaves the C-B bond (protodeboronation), yielding 4-(4-formylphenyl)benzene[2]. Actionable Solution:

  • Implement rigorous degassing (sparging with Argon for 15-30 minutes or utilizing 3 freeze-pump-thaw cycles)[1].

  • Increase the boronic acid loading to 1.2–1.5 equivalents to buffer against minor degradation.

  • Utilize a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern Buchwald precatalyst to avoid consuming the boronic acid during the in situ reduction of Pd(II) sources like Pd(OAc)₂[1].

Q2: I am observing a complex mixture of byproducts, and the formyl (aldehyde) peak is missing in my crude NMR. How does the formyl group contribute to incomplete conversion? Analysis & Causality: The formyl group is highly electrophilic and reactive. If you are using strong aqueous bases like NaOH or KOH, the aldehyde undergoes the Cannizzaro reaction, disproportionating into a carboxylic acid and an alcohol. Furthermore, if your solvent contains primary/secondary amines or alcohols (like ethanol), they can act as hydride donors. This can reduce the aldehyde or cause unwanted dehalogenation of your aryl halide via β -hydride elimination from the palladium complex[2]. Actionable Solution: Switch to a mild, non-nucleophilic base such as anhydrous K₃PO₄ or K₂CO₃[3]. Ensure your solvent system is strictly aprotic (e.g., 1,4-Dioxane) mixed with water, avoiding alcohols entirely.

Q3: The reaction mixture forms a cloudy suspension, and the conversion stalls at ~50% regardless of how long I heat it. Is the catalyst deactivated? Analysis & Causality: While catalyst poisoning is possible, this specific symptom with 4-(4-Formylphenyl)phenylboronic acid is almost always a solubility and phase-transfer limitation . Biphenyl systems are rigid and exhibit poor solubility in standard biphasic mixtures at lower temperatures[4]. If the boronate complex cannot effectively partition into the organic phase to interact with the Pd(II)-aryl halide complex, the transmetalation step becomes the rate-limiting bottleneck. This stalled state eventually leads to catalyst aggregation (visible as palladium black)[5]. Actionable Solution: Shift to a 1,4-Dioxane/Water (4:1 v/v) solvent system. Dioxane is an excellent solvent for rigid biphenyls and is miscible with water, creating a homogeneous reaction environment at elevated temperatures (80-90 °C) that facilitates rapid transmetalation[4].

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Workflow for 4-(4-Formylphenyl)phenylboronic Acid Design Philosophy: This protocol utilizes a homogeneous Dioxane/Water system to resolve biphenyl solubility issues, paired with K₃PO₄ to protect the sensitive formyl group, and a Buchwald ligand (XPhos) to accelerate transmetalation and outcompete protodeboronation.

Step 1: Reagent Preparation & Rigorous Degassing

  • Prepare a solvent mixture of 1,4-Dioxane and Ultra-Pure Water (4:1 v/v).

  • Self-Validation Check: Sparge the mixture with Argon for a minimum of 30 minutes. The absence of dissolved oxygen is critical; failure here will result in immediate homocoupling (detectable by LC-MS as a doubled mass peak)[1].

Step 2: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add:

    • Aryl halide (1.0 equiv)

    • 4-(4-Formylphenyl)phenylboronic acid (1.3 equiv)

    • Anhydrous K₃PO₄ (2.0 equiv, finely milled)

  • Transfer the flask to a glovebox or apply standard Schlenk line techniques (3 vacuum/Argon cycles).

Step 3: Catalyst Addition & Initiation

  • Add Pd₂(dba)₃ (1.0 mol% Pd) and XPhos (2.4 mol%).

  • Inject the degassed Dioxane/Water mixture via syringe.

  • Self-Validation Check: Heat the mixture to 90 °C. Within 10 minutes, the suspension should transition to a clear, homogeneous solution (often yellow/orange). If it remains heavily cloudy, the inorganic base is not dissolving; add 5% more degassed water by volume to ensure phase homogeneity[3].

Step 4: Monitoring & Workup

  • Stir at 90 °C for 4–6 hours.

  • Analytical Validation: Quench a 50 µL aliquot in ethyl acetate/water. Run TLC or LC-MS. You should observe the complete disappearance of the aryl halide. The presence of an intact aldehyde should be confirmed post-workup via a sharp singlet at ~10.0 ppm in ¹H-NMR.

  • Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.

References[1] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkQf8wB5VmgXRqxnR2Xh6BGfWJNK6KcivA-Kis_xWJZDFiZK1XPbrLazpgFLHnGmj8X5ay7FGSJ7i4YmpcEj8pRmzSB5qbmv1GORWEyWQWb6V7ShkAT7bCEEEA_Gq2typVtbho12c1EVkUwaw7GIGOfGYoYVaaHwyyn6_iffQI94D_TJVVyca6t1X-Vwb1BaO5JdTE3SFQ_4LTEmc9sJbtMcu00XjBGw==[2] Troubleshooting guide for incomplete conversion of 6-Bromonicotinonitrile - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuR2ONvelttwmY-mUjkoTXnBgnwdCh7bS9hch8C8O69aQseVBnN8PAkf7n1e9W_zYrJ9T6Lnz9nT1uOWbU6c0GD5qZrPSTAesPQ0Jnt0T54emrxwHwou6lZmGAffCMpN8KWdaQLi_uKouxEyMp-XZdg--4ESaTTID0P_x8--HAjfENEQUyRaY5Rn2ez3em5NhM9vCtSbA-4np2W8xd21GfXTo3loFM[3] Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnvRIA6Y4MV9b8g3M7e6mih86gC5p2L_0X_uAKkIL31sVJS_twaSGHEDpoIO3qOQ5icCOGct-gcjb24j6KaK6RqWSlr8yKmF_2ASDGhtMopv5fjA-W74opkXRVms_nPMyuYwRk0kewGx9gkVo=[5] Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ymT7ghQOO5R4V7JrMmecdITKgDiqweCjYlcCvuEIuaWRqYE-kifFOCxyBKd-zv8bkBLZ-dar0bNKGH0YR6_QHupCzbKt9JcbWM6SKbY950cocqYvmVobPNlvPDYXf9gs[4] Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxKE9-Ush1ZEYBYRQ60IRZT8ZnLGeSZrCwsGBzjdsOADlGeQ-9_mWOiYaaFonldN9mAaEo1mwWTYpDZckOVi3er42Cw8Tl8MC0Ef5oGwe1GaRfI46fqjXBrgwwEDgwK8Ct8iuouf1Ilm0aXxcOFCTta4Hq1UA9HMra

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Characterization and Comparative Analysis of 4-(4-Formylphenyl)phenylboronic Acid

Target Audience: Synthetic Chemists, Materials Scientists (COFs), and Drug Development Professionals. Executive Summary 4-(4-Formylphenyl)phenylboronic acid (CAS: 868046-59-7)[1] is a highly versatile bifunctional buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists (COFs), and Drug Development Professionals.

Executive Summary

4-(4-Formylphenyl)phenylboronic acid (CAS: 868046-59-7)[1] is a highly versatile bifunctional building block widely utilized in Suzuki-Miyaura cross-coupling reactions, the synthesis of Active Pharmaceutical Ingredients (APIs), and the construction of Covalent Organic Frameworks (COFs).

This guide provides an authoritative, in-depth comparison of the free boronic acid against its common alternatives (e.g., pinacol esters and boroxine anhydrides). By detailing the exact 1 H and 13 C NMR characterization profiles and explaining the underlying physical chemistry—such as quadrupolar relaxation and dehydration kinetics—this document equips researchers with self-validating protocols to ensure analytical purity and synthetic success.

Structural & Mechanistic Overview

In synthetic workflows, researchers must frequently choose between utilizing a free boronic acid or a protected derivative (like a pinacol ester). While the free acid offers superior atom economy and faster reaction kinetics in aqueous-organic biphasic couplings, it is susceptible to reversible dehydration, forming cyclic trimers known as boroxines.

Understanding the equilibrium between the free acid and the boroxine anhydride is critical. If a batch of 4-(4-Formylphenyl)phenylboronic acid partially dehydrates during storage or improper NMR sample preparation, the resulting stoichiometric imbalance can severely depress cross-coupling yields.

G A 4-(4-Formylphenyl) phenylboronic acid (Free Acid) C Boroxine Anhydride (Degradation) A->C Dehydration (Heat/Vacuum) D Pd-Catalyzed Suzuki-Miyaura Coupling A->D High Atom Economy B Pinacol Ester Derivative B->D High Stability, Lower Economy C->A Hydrolysis (H2O) E Target APIs & COF Materials D->E Yield

Workflow comparing boronic acid derivatives in Pd-catalyzed cross-coupling applications.

Comparative NMR Performance Data

Accurate NMR characterization of 4-(4-Formylphenyl)phenylboronic acid requires understanding the specific solvent interactions. Causality of Solvent Choice: Non-polar solvents like CDCl3​ promote the dehydration of free boronic acids into boroxines. This results in broad, overlapping multiplet signals in the aromatic region, making integration and purity assessment impossible. Conversely, DMSO- d6​ acts as a hydrogen-bond acceptor, stabilizing the monomeric boronic acid and yielding sharp, highly resolved spectra.

Quantitative NMR Assignments (DMSO- d6​ )

The following table summarizes the expected chemical shifts for high-purity 4-(4-Formylphenyl)phenylboronic acid[2][3].

NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)IntegrationAssignment / Structural Causality
1 H 10.05Singlet (s)1H-CHO : Highly deshielded formyl proton.
1 H 8.15Broad Singlet (br s)2H-B(OH) 2​ : Broad due to exchange; disappears upon D 2​ O addition.
1 H 8.00Doublet (d), J=8.2 2HAr-H : Ortho to the electron-withdrawing formyl group.
1 H 7.95Doublet (d), J=8.2 2HAr-H : Meta to the formyl group (biphenyl bridge).
1 H 7.90Doublet (d), J=8.0 2HAr-H : Ortho to the boronic acid group.
1 H 7.75Doublet (d), J=8.0 2HAr-H : Meta to the boronic acid group.
13 C 192.8Carbonyl-C=O : Formyl carbon.
13 C 144.5, 140.2Quaternary (Cq)-Ar-C : Biphenyl bridgehead carbons.
13 C 135.5Quaternary (Cq)-Ar-C : Attached to the formyl group.
13 C ~134.8Broad / Invisible-Ar-C (C-B) : Expert Insight: Often invisible due to quadrupolar relaxation of the 11 B nucleus (spin I=3/2 ).
13 C 130.2 - 126.8Methine (CH)-Ar-C : Aromatic CH carbons.
Alternative Comparison Matrix

How does the free acid stack up against its synthetic alternatives in a laboratory setting?

Feature4-(4-Formylphenyl)phenylboronic Acid (Free Acid)Pinacol Ester Derivative (BPin)Boroxine Anhydride (Degraded Form)
Atom Economy High (MW: 226.04)[4]Low (MW: 308.18)Variable (Trimer MW: ~624)
NMR Solvent Strictly DMSO- d6​ or CD 3​ ODCDCl 3​ compatibleCDCl 3​ or DMSO- d6​ (complex spectra)
Stability Moderate; prone to dehydrationExcellent; highly stable on benchStable, but poor solubility
Coupling Kinetics Very Fast (direct transmetalation)Slower (requires in situ hydrolysis)Unpredictable stoichiometry
Diagnostic NMR -B(OH) 2​ peak at ~8.15 ppmAliphatic -CH 3​ singlet at ~1.35 ppm (12H)Shifted aromatic peaks, missing -OH

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every step includes a mechanistic verification point.

NMR_Protocol S1 Sample Prep: Dissolve in DMSO-d6 S3 1H NMR Acquisition (400/500 MHz) S1->S3 S4 13C NMR Acquisition (100/125 MHz) S1->S4 S2 Avoid CDCl3: Prevents Boroxine Formation S2->S1 S5 Data Processing & Multiplet Analysis S3->S5 S4->S5

Self-validating NMR sample preparation and acquisition workflow for boronic acids.

Protocol 1: High-Fidelity NMR Preparation & The D 2​ O Exchange Test

Purpose: To definitively prove the presence of the monomeric free acid and rule out boroxine/ester contamination.

  • Sample Weighing: Accurately weigh 10–15 mg of 4-(4-Formylphenyl)phenylboronic acid into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Do not use CDCl 3​ .

  • Initial Acquisition ( 1 H NMR): Transfer to an NMR tube and acquire a standard 16-scan 1 H NMR spectrum at 298 K. Verify the presence of the broad -B(OH) 2​ singlet at ~8.15 ppm.

  • Self-Validation (The D 2​ O Shake):

    • Remove the NMR tube and add exactly 1 drop (approx. 10 µL) of Deuterium Oxide (D 2​ O).

    • Cap and invert the tube 5 times to mix.

    • Re-acquire the 1 H NMR spectrum.

    • Causality Check: The peak at 8.15 ppm must completely disappear due to rapid proton-deuterium exchange (forming -B(OD) 2​ ). If aliphatic peaks remain (e.g., at 1.35 ppm), the sample is contaminated with the pinacol ester.

  • 13 C NMR Acquisition: Acquire the carbon spectrum using a minimum of 512 scans. Note: Do not discard the batch if you count only 12 carbon signals instead of 13. The carbon directly attached to the boron atom undergoes rapid quadrupolar relaxation and frequently broadens into the baseline.

Protocol 2: Optimized Suzuki-Miyaura Coupling (Formyl Retention)

Purpose: Utilizing the free acid while preventing the competitive reduction or oxidation of the sensitive -CHO group.

  • Reagent Loading: In a Schlenk flask, combine 1.0 eq of the aryl halide, 1.1 eq of 4-(4-Formylphenyl)phenylboronic acid, and 2.5 eq of K 2​ CO 3​ .

  • Catalyst Addition: Add 0.02 eq (2 mol%) of Pd(dppf)Cl 2​ . Causality: This bidentate ligand suppresses the decarbonylation of the formyl group that can occur with simpler palladium catalysts at high temperatures.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v). The water is strictly required to hydrolyze any transient boroxine back into the reactive monomeric free acid.

  • Reaction: Heat at 80°C under an argon atmosphere for 4–6 hours, monitoring the disappearance of the aryl halide via TLC or LC-MS.

References

  • Hall, D. G. "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, Wiley-VCH. Available at:[Link]

Sources

Comparative

Alternative reagents to 4-(4-Formylphenyl)phenylboronic acid for Suzuki reactions.

An In-Depth Technical Guide to Alternative Reagents for 4-(4-Formylphenyl)phenylboronic Acid in Suzuki-Miyaura Couplings Executive Summary The Suzuki-Miyaura (SM) cross-coupling reaction is a cornerstone of modern carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Alternative Reagents for 4-(4-Formylphenyl)phenylboronic Acid in Suzuki-Miyaura Couplings

Executive Summary

The Suzuki-Miyaura (SM) cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. While 4-(4-Formylphenyl)phenylboronic acid is a highly valuable building block for synthesizing complex biaryl and polyaryl architectures, the use of free boronic acids presents significant synthetic bottlenecks. They are prone to spontaneous dehydration into trimeric boroxines, suffer from protodeboronation under basic conditions, and exhibit severe streaking during silica gel chromatography due to the Lewis acidic vacant p-orbital on the sp² hybridized boron atom[1].

Furthermore, the presence of the highly reactive formyl (aldehyde) moiety on the biphenyl core introduces an additional layer of complexity. Harsh basic conditions commonly used in traditional Suzuki couplings can trigger unwanted side reactions, such as the Cannizzaro disproportionation or aldol condensations. To mitigate these issues, modern synthetic chemistry relies on masked boron reagents. This guide objectively compares the three premier alternatives to free 4-(4-Formylphenyl)phenylboronic acid: Pinacol Esters (Bpin) , Potassium Trifluoroborates (BF₃K) , and MIDA Boronates .

Mechanistic Divergence & Causality of Boron Alternatives

The fundamental strategy behind all alternative boron reagents is the attenuation of the boron atom's Lewis acidity, either through steric shielding or rehybridization from sp² to sp³.

Alternative A: Pinacol Esters (Bpin)

Reagent: 4-(4-Formylphenyl)phenylboronic acid pinacol ester

  • Causality of Stability: The pinacol ligand provides immense steric bulk around the boron center and donates electron density from its oxygen lone pairs into the boron's empty p-orbital. This effectively neutralizes the Lewis acidity, preventing boroxine formation and rendering the compound highly soluble in organic solvents[1].

  • Performance Profile: Bpin esters are highly stable on the benchtop and can be purified easily via standard silica gel chromatography. During the SM coupling, they can either undergo direct transmetalation via an oxo-palladium intermediate or hydrolyze in situ to the active boronic acid[2].

Alternative B: Potassium Trifluoroborates (BF₃K)

Reagent: Potassium 4-(4-formylphenyl)phenyltrifluoroborate

  • Causality of Stability: The addition of three highly electronegative fluorine atoms rehybridizes the boron from sp² to sp³, forming a stable, tetrahedral, formally anionic species. This completely saturates the boron's valency, rendering it completely inert to nucleophilic attack, oxidation, and protodeboronation[3].

  • Performance Profile: BF₃K salts cannot undergo transmetalation directly. They require hydrolysis to the free boronic acid. This creates a highly advantageous "slow-release" mechanism. Because homocoupling is a second-order reaction with respect to the boronic acid, keeping the steady-state concentration of the active boronic acid low disproportionately suppresses homocoupling while allowing the first-order cross-coupling to proceed efficiently[2].

Alternative C: MIDA Boronates

Reagent: 4-(4-Formylphenyl)phenyl MIDA boronate

  • Causality of Stability: The N-methyliminodiacetic acid (MIDA) ligand coordinates to the boron via a dative nitrogen-to-boron bond, rehybridizing it to sp³. This robust complex is indefinitely stable under air and anhydrous cross-coupling conditions[4].

  • Performance Profile: MIDA boronates are the premier choice for iterative cross-coupling . The MIDA group acts as a definitive protecting group that survives anhydrous Suzuki conditions but is rapidly cleaved under mild aqueous basic conditions (e.g., 1M NaOH or NaHCO₃) to release the active boronic acid[5]. This mild deprotection is particularly crucial for preserving the sensitive formyl group on the biphenyl core.

ReagentMechanisms MIDA MIDA Boronate (sp³ Hybridized) BA Free Boronic Acid (Active sp² Species) MIDA->BA Mild Aqueous Base (Slow Release) BF3K Trifluoroborate (BF₃K) (sp³ Hybridized) BF3K->BA H₂O / Base (Hydrolysis) Bpin Pinacol Ester (Bpin) (sp² Hybridized) Bpin->BA Hydrolysis Pd Pd-Oxo Complex (Transmetalation) Bpin->Pd Direct Transmetalation BA->Pd Base-Promoted Product Cross-Coupled Product Pd->Product Reductive Elimination

Mechanistic pathways of alternative boron reagents in Suzuki-Miyaura cross-coupling.

Quantitative Benchmarking

The following table summarizes the physicochemical and reactive properties of the alternative reagents compared to the baseline free boronic acid.

Reagent ClassBoron HybridizationBenchtop StabilitySilica Gel CompatibilityAtom EconomyTransmetalation RateIdeal Use Case
Free Boronic Acid sp²Low (Boroxine formation)Poor (Severe streaking)HighVery FastImmediate use, simple substrates
Pinacol Ester (Bpin) sp²HighExcellentModerateFast (Direct or via hydrolysis)Standard library synthesis
Trifluoroborate (BF₃K) sp³Very HighExcellentModerateSlow (Hydrolysis dependent)Suppressing homocoupling
MIDA Boronate sp³IndefiniteExcellentLowZero (Requires deprotection)Iterative cross-coupling

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in observational checks confirm the mechanistic progression of the reaction.

Protocol A: Mild Suzuki Coupling using the Bpin Ester

Objective: Couple the formyl-biphenyl Bpin ester while preserving the sensitive aldehyde moiety using a mild base.

  • Setup: In a flame-dried Schlenk flask, combine 4-(4-Formylphenyl)phenylboronic acid pinacol ester (1.1 equiv), aryl bromide (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction: Heat to 80 °C under argon for 12 hours.

  • Validation Check: The initial mixture will appear red/orange. A successful catalytic cycle will maintain a homogeneous organic phase. The appearance of a heavy black precipitate (Pd black) early in the reaction indicates catalyst deactivation. TLC (Hexanes/EtOAc) will show the disappearance of the highly UV-active, non-polar Bpin ester spot.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Slow-Release Coupling using Potassium Trifluoroborate

Objective: Utilize the slow hydrolysis of BF₃K to prevent protodeboronation and homocoupling.

  • Setup: Combine Potassium 4-(4-formylphenyl)phenyltrifluoroborate (1.05 equiv), aryl chloride (1.0 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and Na₂CO₃ (3.0 equiv) in a reaction vial[3].

  • Solvent: Add a biphasic mixture of Toluene/H₂O (3:1 v/v). Note: The biphasic system is critical as the BF₃K salt is insoluble in the organic layer.

  • Reaction: Stir vigorously at 95 °C for 24 hours.

  • Validation Check: The BF₃K salt will initially sit in the aqueous layer. As the reaction proceeds, the continuous dissolution and hydrolysis of the salt feed the active boronic acid into the organic layer. Complete consumption of the aryl halide (via GC-MS) validates the successful slow-release mechanism.

Protocol C: Iterative Cross-Coupling using MIDA Boronates

Objective: Perform sequential couplings by leveraging the orthogonal stability of the MIDA group[4][6].

IterativeCoupling Start Halo-Aryl-MIDA Building Block Coupling1 Anhydrous Suzuki Coupling Start->Coupling1 + R-B(OH)₂ Intermediate Aryl-Aryl-MIDA (Intact MIDA) Coupling1->Intermediate Deprotection Aqueous Base (Deprotection) Intermediate->Deprotection ActiveBA Aryl-Aryl-B(OH)₂ (Active) Deprotection->ActiveBA Coupling2 Aqueous Suzuki Coupling ActiveBA->Coupling2 + R'-X Final Poly-Aryl Product Coupling2->Final

Iterative cross-coupling workflow enabled by the orthogonal reactivity of MIDA boronates.

  • Step 1 (Anhydrous Coupling): React a halogenated MIDA boronate with a standard boronic acid using Buchwald's anhydrous conditions (Pd catalyst, anhydrous K₃PO₄, dry THF).

    • Validation: The MIDA boronate is highly polar. TLC (stained with KMnO₄) will confirm the product retains the MIDA group, proving its stability under anhydrous conditions.

  • Step 2 (Deprotection): Suspend the purified intermediate in THF and add 1M aqueous NaOH at room temperature for 15 minutes[4].

    • Validation: A rapid shift in TLC Rf value will be observed as the non-polar MIDA ester converts entirely to the polar free boronic acid.

  • Step 3 (Aqueous Coupling): The freshly generated boronic acid is immediately subjected to standard aqueous Suzuki conditions with a new aryl halide to yield the final poly-aryl architecture.

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Validation

Comparative Reactivity Analysis of 4-(4-Formylphenyl)phenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of car...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Central to this transformation is the organoboron reagent, typically a boronic acid, which dictates the scope and success of the coupling process. This guide provides a detailed comparative analysis of 4-(4-Formylphenyl)phenylboronic acid, a bifunctional building block of significant interest in medicinal chemistry and materials science.[2] We will delve into its reactivity profile, compare its performance with relevant alternatives, and provide experimentally validated protocols to guide your synthetic endeavors.

The unique structure of 4-(4-Formylphenyl)phenylboronic acid, featuring both a reactive boronic acid moiety for cross-coupling and a versatile formyl group for subsequent transformations, makes it a valuable synthon for the construction of complex molecular architectures.[2] Its application in the synthesis of biphenyl derivatives, which are prevalent motifs in pharmaceuticals and liquid crystals, underscores its importance.[3][4][5]

Understanding the Reactivity of 4-(4-Formylphenyl)phenylboronic acid

The reactivity of a boronic acid in Suzuki-Miyaura coupling is influenced by several factors, including the electronic nature of its substituents and its stability. The formyl group in 4-(4-Formylphenyl)phenylboronic acid is an electron-withdrawing group, which can impact the Lewis acidity of the boron center and, consequently, the transmetalation step in the catalytic cycle.[6][7]

While boronic acids are generally stable and easy to handle, they can undergo side reactions such as protodeboronation, especially under harsh reaction conditions.[8] The presence of the aldehyde functionality in 4-(4-Formylphenyl)phenylboronic acid introduces an additional consideration regarding its compatibility with the reaction conditions and potential for undesired side reactions. However, the Suzuki-Miyaura coupling is well-regarded for its tolerance of various functional groups, including aldehydes.[9]

Comparative Analysis: 4-(4-Formylphenyl)phenylboronic acid vs. Alternatives

To provide a comprehensive understanding of its performance, we compare 4-(4-Formylphenyl)phenylboronic acid with two key alternatives: 4-Formylphenylboronic acid and 4-Biphenylcarboxaldehyde. This comparison will highlight the unique advantages and potential limitations of each reagent in the context of synthesizing functionalized biphenyl compounds.

Reactivity and Yield Comparison
ReagentStructureKey FeaturesTypical Yields in Suzuki Coupling
4-(4-Formylphenyl)phenylboronic acid (HO)₂B-C₆H₄-C₆H₄-CHOPre-installed biphenyl core; allows for late-stage functionalization of the formyl group.High
4-Formylphenylboronic acid (HO)₂B-C₆H₄-CHOSimpler starting material; requires coupling to introduce the second phenyl ring.[10]Generally high, but dependent on the coupling partner.
4-Biphenylcarboxaldehyde C₆H₅-C₆H₄-CHOLacks the boronic acid functionality; requires a different synthetic strategy for C-C bond formation (e.g., Grignard, organolithium).Not directly applicable to Suzuki coupling.

Discussion of Reactivity:

  • 4-(4-Formylphenyl)phenylboronic acid offers a direct route to 4-formylbiphenyl derivatives. The pre-existing biphenyl scaffold simplifies the synthetic sequence, often leading to higher overall yields and fewer purification steps compared to a two-step approach involving 4-formylphenylboronic acid.

  • 4-Formylphenylboronic acid is a versatile building block for introducing a formyl-substituted phenyl group.[10] Its reactivity is generally high in Suzuki couplings, but the final yield of the desired biphenyl product depends on the efficiency of the subsequent coupling step.

  • 4-Biphenylcarboxaldehyde , while being the target molecule in many syntheses, is not a direct participant in Suzuki-Miyaura reactions. Its inclusion here serves as a benchmark for alternative synthetic strategies that do not rely on boronic acids.

Stability and Handling

Phenylboronic acids are generally stable crystalline solids.[8] However, the presence of substituents can influence their stability. The electron-withdrawing nature of the formyl group in both 4-(4-Formylphenyl)phenylboronic acid and 4-formylphenylboronic acid can increase the Lewis acidity of the boron atom, potentially making them more susceptible to certain side reactions.[6] Careful handling and storage under inert and dry conditions are recommended for all boronic acids to prevent degradation.

Experimental Protocols

To provide practical guidance, we present a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using 4-(4-Formylphenyl)phenylboronic acid.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl halide with 4-(4-Formylphenyl)phenylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • 4-(4-Formylphenyl)phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 mmol)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, 4-(4-Formylphenyl)phenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, 4-(4-Formylphenyl)phenylboronic acid, and Base in a Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Palladium Catalyst B->C D Add Anhydrous Solvent C->D E Heat and Stir Reaction Mixture (e.g., 80-100 °C) D->E F Monitor Progress by TLC/GC E->F G Cool to Room Temperature F->G Reaction Complete H Dilute with Organic Solvent and Wash with Water/Brine G->H I Dry Organic Layer H->I J Filter and Concentrate I->J K Purify by Column Chromatography J->K

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][12][13]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ Base PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate.[1]

  • Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[1]

Conclusion

4-(4-Formylphenyl)phenylboronic acid is a highly valuable and versatile reagent for the synthesis of functionalized biphenyl compounds via the Suzuki-Miyaura cross-coupling reaction. Its bifunctional nature allows for the direct incorporation of a formyl-biphenyl moiety, streamlining synthetic routes to complex molecules of interest in pharmaceutical and materials science research.[2] While alternatives like 4-formylphenylboronic acid offer flexibility, the use of 4-(4-Formylphenyl)phenylboronic acid can provide a more convergent and efficient pathway to the desired products. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.

References

  • Wikipedia. 4-Formylphenylboronic acid. Available from: [Link]

  • Kondo, S., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2594-2598. Available from: [Link]

  • Rashidian, M., et al. (2013). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLoS ONE, 8(3), e58319. Available from: [Link]

  • ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available from: [Link]

  • Kuvíková, Z., et al. (2015). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Collection of Czechoslovak Chemical Communications, 80(6), 727-742. Available from: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(118), 97261-97265. Available from: [Link]

  • Hill, N. J., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(7), 1054-1057. Available from: [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]

  • Adamczyk-Woźniak, A., et al. (2018). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Molecular Structure, 1165, 243-251. Available from: [Link]

  • Springsteen, G., & Wang, B. (2002). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. Tetrahedron, 58(26), 5291-5300. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Available from: [Link]

  • Gozdalik, J. T., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 835. Available from: [Link]

  • Wang, Y., et al. (2025). A Carbon Layer Modulation Mechanism of 4‑Formylphenylboronic Acid Reactive Flame-Retardant PA66. ACS Omega, 10(28), 28483–28493. Available from: [Link]

  • Harris, P. W. R., et al. (2025). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry, 23(35), 7247-7255. Available from: [Link]

  • Byron, D. J., et al. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic, 831-836. Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Ataman Kimya. 4-BIPHENYLCARBOXALDEHYDE, 99%. Available from: [Link]

  • ResearchGate. Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid. Available from: [Link]

  • Curia Global. 4-Formylphenyl Boronic Acid (4-FPBA). Available from: [Link]

  • Al-Masry, W. A., & Al-Ghamdi, A. M. (2020). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC advances, 10(49), 29204-29237. Available from: [Link]

  • Leadbeater, N. E., & McGowan, C. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 798. Available from: [Link]

  • Illinois Chemistry. (2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling. Available from: [Link]

  • Ishiyama, T., et al. (1998). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 63(14), 4726-4731. Available from: [Link]

  • Bream, R., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 299. Available from: [Link]

  • ResearchGate. and also a recent work showed a successful cross-coupling reaction of... Available from: [Link]

Sources

Comparative

Spectroscopic analysis of derivatives synthesized from 4-(4-Formylphenyl)phenylboronic acid.

As a Senior Application Scientist, selecting the right building blocks for synthesizing extended π -conjugated systems—such as fluorescent probes, molecular rotors, and organic light-emitting diodes (OLEDs)—is critical....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right building blocks for synthesizing extended π -conjugated systems—such as fluorescent probes, molecular rotors, and organic light-emitting diodes (OLEDs)—is critical. The structural nuances of your precursor dictate the photophysical boundaries of your final molecule.

This guide provides an in-depth, objective comparison of spectroscopic performance between derivatives synthesized from 4-(4-Formylphenyl)phenylboronic acid (a biphenyl precursor) and its simpler alternative, 4-Formylphenylboronic acid (a single-phenyl precursor). By analyzing the causality behind these structural choices, we will establish a self-validating workflow for their synthesis and spectroscopic characterization.

Mechanistic Rationale: The Biphenyl Advantage

4-(4-Formylphenyl)phenylboronic acid (CAS: 868046-59-7) [1] is a dual-functional building block featuring a boronic acid group for Suzuki-Miyaura cross-coupling and a formyl group for Knoevenagel condensations or Schiff base formations.

When designing Donor- π -Acceptor (D- π -A) fluorophores, the choice of the π -spacer is paramount. Using a biphenyl spacer rather than a single phenyl ring fundamentally alters the molecule's photophysics:

  • Extended Conjugation Length: The additional phenyl ring lowers the HOMO-LUMO energy gap. This causality directly results in a bathochromic (red) shift in both absorption and emission spectra, which is highly desirable for biological imaging to avoid cellular autofluorescence[2].

  • Steric Relief in Molecular Rotors: In fluorescent molecular rotors (FMRs), the biphenyl system provides a longer axis for intramolecular charge transfer (ICT). This spatial separation reduces steric clash between bulky donor moieties (e.g., triphenylamine or modified nucleobases) and acceptor groups (e.g., dicyanovinyl groups), allowing for more efficient solvent-dependent structural reorganization.

SynthWorkflow A 4-(4-Formylphenyl) phenylboronic acid (Precursor) B Suzuki-Miyaura Coupling (Pd Catalyst) A->B + Donor Halide C Extended Aryl-Aldehyde Intermediate B->C D Knoevenagel Condensation (Malononitrile) C->D Base Catalyst E Push-Pull Fluorophore (D-π-A System) D->E

Synthetic workflow for D-π-A fluorophores using 4-(4-Formylphenyl)phenylboronic acid.

Comparative Spectroscopic Data

To objectively evaluate the performance of these precursors, we compare two synthesized D- π -A molecular rotors. Both use 5-Iodouracil as the electron donor and a dicyanovinyl group as the electron acceptor, differing only in the π -spacer [2].

  • Derivative A: Synthesized from 4-(4-Formylphenyl)phenylboronic acid (Biphenyl spacer).

  • Derivative B: Synthesized from 4-Formylphenylboronic acid (Single phenyl spacer).

Table 1: Photophysical Comparison of Synthesized Derivatives (in DMSO)
ParameterDerivative A (Biphenyl Spacer)Derivative B (Phenyl Spacer)Causality / Significance
Absorption Max ( λabs​ ) 425 nm385 nmExtended π -conjugation in A lowers the energy required for the S0​→S1​ transition.
Emission Max ( λem​ ) 615 nm550 nmDerivative A pushes emission into the red/near-IR window, ideal for deep-tissue imaging.
Stokes Shift ( Δλ ) 190 nm165 nmLarger structural reorganization in the excited ICT state for the biphenyl system.
Quantum Yield ( Φ ) 0.350.22Reduced non-radiative decay pathways in the rigidified biphenyl system under high viscosity.
Viscosity Sensitivity High (15x turn-on in Glycerol)Moderate (8x turn-on in Glycerol)The longer biphenyl axis creates a more pronounced rotor effect, making it a superior viscosity sensor.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes specific spectroscopic checkpoints to confirm reaction success before proceeding.

Protocol 1: Suzuki-Miyaura Coupling (Intermediate Synthesis)
  • Preparation: In a Schlenk flask, combine 5-Iodouracil (1.0 eq), 4-(4-Formylphenyl)phenylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent System: Degas a mixture of THF/Water (4:1 v/v) and add to the flask, followed by K2​CO3​ (3.0 eq).

  • Reaction: Stir at 80°C under an argon atmosphere for 12 hours.

  • Validation (TLC & NMR):

    • TLC: Check for the disappearance of the precursor spots.

    • 11 B NMR (Self-Validation): Analyze the crude mixture. The disappearance of the broad boronic acid signal at 28-30 ppm confirms complete transmetalation and coupling.

  • Purification: Extract with ethyl acetate, dry over MgSO4​ , and purify via column chromatography.

Protocol 2: Knoevenagel Condensation (Fluorophore Synthesis)
  • Preparation: Dissolve the purified intermediate from Protocol 1 (1.0 eq) and malononitrile (1.5 eq) in absolute ethanol.

  • Catalysis: Add 2-3 drops of piperidine as a base catalyst.

  • Reaction: Stir at 50°C for 6 hours. A distinct color change (e.g., yellow to deep red) visually indicates the formation of the extended conjugated system.

  • Validation ( 1 H NMR):

    • Self-Validation Checkpoint: The complete disappearance of the distinct aldehyde proton peak at 10.0 ppm and the emergence of a new vinylic proton peak at 7.8-8.2 ppm confirms quantitative conversion.

Advanced Spectroscopic Methodologies

When characterizing derivatives of 4-(4-Formylphenyl)phenylboronic acid, standard 1D NMR is insufficient. A robust E-E-A-T aligned analysis requires the following:

A. Nuclear Magnetic Resonance (NMR)
  • 13 C NMR: Crucial for verifying the dicyanovinyl carbon ( C(CN)2​ ) which typically appears highly shielded at 80-85 ppm due to the strong electron-withdrawing nature of the cyano groups.

  • 11 B NMR Background Suppression: When analyzing the unreacted boronic acid precursor, borosilicate glass NMR tubes will produce a massive background signal at 20 ppm. Expert Tip: Always use quartz NMR tubes or apply a background-suppression pulse sequence to accurately integrate the 11 B signal.

B. Solvatochromic Fluorescence Analysis

Because these derivatives often act as molecular rotors via an Intramolecular Charge Transfer (ICT) mechanism, their emission is highly dependent on solvent polarity and viscosity.

Photophysics GS Ground State (S0) Donor-π-Acceptor LE Locally Excited State (LE) Franck-Condon State GS->LE Photon Absorption (UV-Vis) ICT Intramolecular Charge Transfer State (ICT) LE->ICT Solvent Relaxation & Structural Reorganization ICT->GS Non-Radiative Decay (Low Viscosity) Fluor Fluorescence Emission (Red-Shifted) ICT->Fluor Radiative Decay (High Viscosity)

Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) emission pathway.

  • Methodology: Record emission spectra in a series of solvents (Toluene, THF, Methanol, DMSO, Glycerol).

  • Data Interpretation: Plot the Stokes shift ( Δν ) against the solvent orientation polarizability ( Δf ) using the Lippert-Mataga equation . A linear correlation confirms that the biphenyl derivative successfully accesses a highly polar ICT state upon excitation, validating its use as a microenvironment sensor [2].

C. High-Resolution Mass Spectrometry (HRMS)

For biphenyl derivatives, Electrospray Ionization (ESI) is preferred. Due to the extended π -system, these molecules ionize efficiently. Ensure the isotopic pattern matches the theoretical distribution, particularly if halogenated donors were used in the coupling phase.

Conclusion

While 4-Formylphenylboronic acid is a standard building block, upgrading to the biphenyl spacer of 4-(4-Formylphenyl)phenylboronic acid provides a distinct, objectively measurable advantage in photophysical applications. The extended conjugation drastically red-shifts emission profiles, increases quantum yields, and enhances sensitivity in molecular rotor applications. By adhering to the self-validating spectroscopic protocols outlined above, researchers can reliably engineer advanced, high-performance fluorescent materials.

References

  • RSC Advances. "Breaking the blue barrier of nucleobase fluorescence emission with dicyanovinyl-based uracil molecular rotor probes." Royal Society of Chemistry, 2024. Available at: [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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